molecular formula C10H12O2S B1329697 Ethyl (phenylthio)acetate CAS No. 7605-25-6

Ethyl (phenylthio)acetate

Número de catálogo: B1329697
Número CAS: 7605-25-6
Peso molecular: 196.27 g/mol
Clave InChI: SEDRTXNDGKRHBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (phenylthio)acetate is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRTXNDGKRHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226948
Record name Acetic acid, (phenylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-25-6
Record name Acetic acid, (phenylthio)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7605-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7605-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (phenylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (phenylthio)acetate (CAS: 7605-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (phenylthio)acetate, with the CAS number 7605-25-6, is a sulfur-containing organic compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenylthio group attached to an ethyl acetate moiety, makes it a valuable building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7605-25-6
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 143-145 °C at 14 mmHg
Density 1.13 g/cm³
Refractive Index 1.5460 to 1.5480
Solubility Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of a thiophenolate salt with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism, akin to the Williamson ether synthesis.

Experimental Protocol: Synthesis via S-alkylation

This protocol describes the synthesis of this compound from thiophenol and ethyl chloroacetate.

Materials:

  • Thiophenol

  • Ethyl chloroacetate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Absolute ethanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.0 equivalent) in absolute ethanol.

  • To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of potassium thiophenolate.

  • Add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Below is a Graphviz diagram illustrating the synthesis workflow.

G Synthesis of this compound thiophenol Thiophenol thiophenolate Potassium Thiophenolate (in situ) thiophenol->thiophenolate reaction S-alkylation (Reflux) thiophenol->reaction 1. koh KOH / Ethanol koh->thiophenolate koh->reaction 1. thiophenolate->reaction ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->reaction 2. workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the ethyl and the phenylthioacetate moieties.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.25Triplet3H-O-CH₂-CH₃
3.65Singlet2H-S-CH₂ -C=O
4.15Quartet2H-O-CH₂ -CH₃
7.20-7.40Multiplet5HAromatic Protons
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum further confirms the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
14.2-O-CH₂-CH₃
36.5-S-CH₂ -C=O
61.5-O-CH₂ -CH₃
127.0Aromatic CH
129.0Aromatic CH
130.0Aromatic CH
135.0Aromatic C-S
170.0C =O
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1735StrongC=O (ester) stretch
~1250StrongC-O (ester) stretch
~690, ~740StrongC-S stretch and aromatic C-H bend
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 151, and the cleavage of the C-S bond.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and potential drug candidates.

Intermediate in Heterocyclic Synthesis: The Gassman Indole Synthesis

While not a direct reactant in the classical Gassman indole synthesis, the structural motif of an α-thioether ester is central to this reaction for the synthesis of indoles. The Gassman synthesis involves the reaction of an aniline with a β-keto thioether to produce a 3-thioalkyl-substituted indole. This highlights the utility of compounds like this compound as precursors to key reagents in the construction of important heterocyclic scaffolds.

Below is a conceptual diagram of the Gassman indole synthesis.

G Conceptual Flow of the Gassman Indole Synthesis aniline Aniline n_chloroaniline N-Chloroaniline aniline->n_chloroaniline + tBuOCl t-BuOCl tBuOCl->n_chloroaniline azasulfonium_salt Azasulfonium Salt n_chloroaniline->azasulfonium_salt + keto_thioether β-Keto Thioether (derived from compounds like This compound) keto_thioether->azasulfonium_salt ylide Sulfonium Ylide azasulfonium_salt->ylide + base Base (e.g., Et3N) base->ylide rearrangement [2,3]-Sigmatropic Rearrangement ylide->rearrangement condensation Condensation rearrangement->condensation indole 3-Thioalkyl Indole condensation->indole

"Ethyl (phenylthio)acetate" molecular formula and weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (phenylthio)acetate, a valuable intermediate in organic synthesis. The document outlines its chemical properties, a detailed experimental protocol for its synthesis, and relevant data presented in a clear, structured format for ease of use by professionals in research and development.

Core Molecular Information

This compound is an organic compound that serves as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Molecular Formula: C₁₀H₁₂O₂S[1]

Molecular Weight: 196.27 g/mol [2]

The structure consists of an ethyl acetate group where one of the alpha-hydrogens is substituted with a phenylthio group.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 7605-25-6[1]
Appearance Colorless to pale yellow liquid
Density 1.13 g/cm³[3]
Boiling Point 143-145 °C at 14 mmHg[3]
Refractive Index 1.5460 to 1.5480[3]
Vapor Pressure 6.74 x 10⁻⁵ mmHg at 25 °C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This method involves the reaction of thiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The reaction proceeds via an Sₙ2 mechanism.

Overall Reaction:

Experimental Protocol: Synthesis via S-alkylation of Thiophenol

This protocol describes a general and effective method for the laboratory-scale synthesis of this compound.

Materials:

  • Thiophenol

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Reagent: Stir the suspension at room temperature. To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise over a period of 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and the washings and remove the acetone using a rotary evaporator. Dissolve the resulting residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Thiophenol Thiophenol Reaction S-alkylation Reaction (Reflux) Thiophenol->Reaction EtChloroacetate Ethyl Chloroacetate EtChloroacetate->Reaction Base Base (K₂CO₃) Base->Reaction Solvent Solvent (Acetone) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Filter Drying Drying & Concentration Workup->Drying Separate Layers Purification Purification (Vacuum Distillation) Drying->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Based on available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis. There is no significant published research detailing its specific biological activities or its direct involvement in cellular signaling pathways. Its utility in drug development is as a precursor for the synthesis of more complex, biologically active molecules. While derivatives of structurally related compounds have been investigated for activities such as antidiabetic or antioxidant effects, this data does not directly apply to this compound itself.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The sulfide and ester functionalities allow for a variety of chemical transformations, making it a useful building block for introducing the phenylthio-acetyl moiety into larger molecules.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic data of "Ethyl (phenylthio)acetate" (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of Ethyl (phenylthio)acetate is crucial for its unambiguous identification and characterization in research and development settings, particularly within the pharmaceutical and chemical industries. This technical guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the chemical formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol , is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
Phenyl H (ortho)7.40 - 7.38Multiplet2H
Phenyl H (meta, para)7.30 - 7.18Multiplet3H
-O-CH₂- (Ethyl)4.14Quartet2H7.1
-S-CH₂-3.61Singlet2H
-CH₃ (Ethyl)1.20Triplet3H7.1

¹³C NMR Data

The ¹³C NMR spectral data provides information on the different carbon environments in the molecule. The spectrum was recorded in CDCl₃.

Assignment Chemical Shift (ppm)
C=O (Ester)169.8
C (aromatic, attached to S)134.9
CH (aromatic, ortho)130.0
CH (aromatic, para)129.2
CH (aromatic, meta)127.1
-O-CH₂- (Ethyl)61.5
-S-CH₂-35.1
-CH₃ (Ethyl)14.1

Note: The ¹³C NMR data was obtained from the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18928.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The data below indicates the main absorption bands.

Wavenumber (cm⁻¹) Assignment Intensity
3059C-H stretch (aromatic)Weak
2980C-H stretch (aliphatic)Medium
1738C=O stretch (ester)Strong
1584C=C stretch (aromatic)Medium
1479, 1441C-H bend (aliphatic)Medium
1250C-O stretch (ester)Strong
1157C-O stretch (ester)Strong
741, 691C-H out-of-plane bend (aromatic)Strong

Note: The IR data was obtained from the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18928.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Possible Fragment Ion
19675.3[M]⁺ (Molecular Ion)
1511.1[M - OCH₂CH₃]⁺
123100.0[M - COOCH₂CH₃]⁺
1104.8[C₆H₅S]⁺
1099.5[C₆H₅S - H]⁺
777.2[C₆H₅]⁺
4522.8[COOCH₂CH₃]⁺
295.0[CH₂CH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to achieve a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental absorptions.

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.

Mass Spectrometry Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: In the electron ionization (EI) source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolution in CDCl3 IR IR Sample->IR Thin Film on Salt Plate MS MS Sample->MS Vaporization & Ionization Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID MW_Fragmentation MW & Fragmentation MS->MW_Fragmentation

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Mass_Fragmentation_Pattern M_ion [C₆H₅SCH₂COOCH₂CH₃]⁺ m/z = 196 frag1 [C₆H₅SCH₂CO]⁺ m/z = 151 M_ion->frag1 - •OCH₂CH₃ frag5 [COOCH₂CH₃]⁺ m/z = 73 M_ion->frag5 - •CH₂SC₆H₅ frag2 [C₆H₅SCH₂]⁺ m/z = 123 (Base Peak) frag1->frag2 - CO frag3 [C₆H₅S]⁺ m/z = 109 frag2->frag3 - CH₂ frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 - S frag6 [CH₂CH₃]⁺ m/z = 29 frag5->frag6 - CO₂

Caption: Plausible mass fragmentation pathway of this compound.

Synthesis of "Ethyl (phenylthio)acetate" from thiophenol and ethyl chloroacetate.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl (phenylthio)acetate from thiophenol and ethyl chloroacetate. This document provides a comprehensive overview of the reaction, including its mechanism, optimized protocols, and purification techniques.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active molecules. Its synthesis is a classic example of S-alkylation, a fundamental reaction in organic chemistry for the formation of thioethers. This guide details the synthesis of this compound from the readily available starting materials, thiophenol and ethyl chloroacetate. The primary method described is a bimolecular nucleophilic substitution (SN2) reaction, which is both efficient and scalable.

The reaction involves the deprotonation of thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. This guide will explore various reaction conditions, including the use of potassium carbonate as a solid base and the application of phase-transfer catalysis to enhance reaction rates.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from thiophenol and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Deprotonation of Thiophenol: A base is used to deprotonate the acidic thiol proton of thiophenol, forming the highly nucleophilic thiophenolate anion.

  • Nucleophilic Attack: The thiophenolate anion acts as a nucleophile and attacks the electrophilic α-carbon of ethyl chloroacetate. This is the rate-determining step of the reaction.

  • Displacement of the Leaving Group: The attack of the nucleophile leads to the displacement of the chloride ion, a good leaving group, resulting in the formation of this compound.

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiophenol Thiophenol (Ph-SH) Thiophenolate Thiophenolate Anion (Ph-S⁻) Thiophenol->Thiophenolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiophenolate EthylChloroacetate Ethyl Chloroacetate (Cl-CH₂-COOEt) Product This compound (Ph-S-CH₂-COOEt) EthylChloroacetate->Product Thiophenolate->Product SN2 Attack Salt Salt (e.g., KCl) ProtonatedBase Protonated Base (e.g., KHCO₃)

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for S-alkylation of thiols and has been adapted for this specific transformation.

Materials and Reagents
  • Thiophenol (C₆H₅SH)

  • Ethyl chloroacetate (ClCH₂COOC₂H₅)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (CH₃COCH₃) or Dimethylformamide (DMF)

  • Ethyl acetate (CH₃COOC₂H₅)

  • Hexane (C₆H₁₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Detailed Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF (approximately 5-10 mL per gram of thiophenol).

  • Addition of Alkylating Agent: While stirring the mixture, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or at a moderately elevated temperature (for DMF, 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product.[1][2]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Thiophenol, K₂CO₃, and Solvent B 2. Add Ethyl Chloroacetate A->B C 3. Heat and Stir B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Extraction with Ethyl Acetate E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate to Crude Product G->H I 9. Flash Column Chromatography H->I J 10. Characterization (NMR, etc.) I->J

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation: Reaction Conditions and Optimization

The yield and reaction time of the synthesis of this compound can be influenced by several factors. The following table summarizes various conditions reported for analogous S-alkylation reactions, providing a basis for optimization.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)CatalystReference
1K₂CO₃ (1.5)AcetoneReflux2-4Good-ExcellentNoneAdapted from[3]
2K₂CO₃ (1.3)None65-85.2nano-K₂CO₃[4]
3Et₃N (1.1)WaterRoom Temp1ExcellentNone
4K₂CO₃ (1.2)WaterRoom Temp1ExcellentNone
5NaOH (aq)CH₂Cl₂00.0887-95TBAB[5]

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Characterization of this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 7.40-7.20 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.60 (s, 2H, SCH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 170.0, 135.0, 129.5, 129.0, 127.0, 61.5, 36.0, 14.0.

Discussion and Optimization

The synthesis of this compound is a robust and high-yielding reaction. However, for optimal results, several factors should be considered:

  • Choice of Base: While strong bases like sodium hydride can be used, milder bases like potassium carbonate are generally preferred for their ease of handling and to minimize potential side reactions. The use of nano-sized potassium carbonate has been shown to improve yields.[4]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they effectively solvate the cation of the base, leaving a more reactive "naked" thiophenolate anion. Acetone is also a suitable and more volatile alternative.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid base and an organic solvent, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate by facilitating the transfer of the thiophenolate anion into the organic phase.[5]

  • Side Reactions: The primary side reaction to consider is the oxidation of thiophenol to diphenyl disulfide, which can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). Over-alkylation to form S,S-diphenylthioacetate is generally not a significant issue under the described conditions. The reaction between thiophenolates and ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to result in either nucleophilic substitution or ring expansion depending on the reaction conditions.[6]

Conclusion

The synthesis of this compound from thiophenol and ethyl chloroacetate is a straightforward and efficient process that can be readily implemented in a laboratory setting. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired product can be achieved. The use of phase-transfer catalysis offers a powerful method for further enhancing the reaction efficiency. The detailed protocol and optimization strategies provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Preparation of Ethyl (phenylthio)acetate using Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl (phenylthio)acetate from ethyl bromoacetate and thiophenol. This reaction, a variant of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This document outlines the reaction mechanism, detailed experimental protocols, and methods for purification and characterization of the final product. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. The core structure, featuring a thioether linkage adjacent to an ester group, allows for a range of subsequent chemical transformations. The most common and efficient method for its preparation involves the reaction of a thiophenolate nucleophile with an α-halo ester, such as ethyl bromoacetate. This guide focuses on this widely used synthetic route.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from thiophenol and ethyl bromoacetate is a classic example of a Williamson-type thioether synthesis. The reaction proceeds in two main stages:

  • Deprotonation of Thiophenol: In the presence of a suitable base, the acidic proton of the thiol group in thiophenol is abstracted to form a thiophenolate anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated thiophenolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This results in the displacement of the bromide leaving group in a concerted SN2 fashion, forming the desired this compound product.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of Thiophenol cluster_step2 Step 2: SN2 Nucleophilic Substitution Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate + Base Base Base (e.g., NaOEt) ProtonatedBase Protonated Base (e.g., EtOH) EthylPhenylthioacetate This compound Thiophenolate->EthylPhenylthioacetate + Ethyl Bromoacetate EthylBromoacetate Ethyl Bromoacetate Bromide Bromide Anion

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
ThiophenolC₆H₆S110.18≥99%Commercial Source
Ethyl bromoacetateC₄H₇BrO₂167.00≥98%Commercial Source
Sodium EthoxideC₂H₅NaO68.05≥95%Commercial Source
Absolute EthanolC₂H₆O46.07≥99.5%Commercial Source
Diethyl Ether(C₂H₅)₂O74.12AnhydrousCommercial Source
Saturated NaCl solutionNaCl(aq)--In-house
Anhydrous Magnesium SulfateMgSO₄120.37-Commercial Source

3.2. Reaction Setup and Procedure

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve Sodium Ethoxide in Ethanol B Add Thiophenol dropwise A->B C Add Ethyl Bromoacetate dropwise B->C D Reflux the reaction mixture C->D E Cool to Room Temperature D->E F Remove Ethanol under reduced pressure E->F G Partition between Diethyl Ether and Water F->G H Wash organic layer with brine G->H I Dry organic layer over MgSO4 H->I J Filter and concentrate in vacuo I->J K Purify by vacuum distillation J->K L Obtain final product K->L M Characterize by NMR, IR, and MS L->M

Caption: Step-by-step experimental workflow for the synthesis of this compound.

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (100 mL) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). Once all the sodium has reacted and the solution has cooled to room temperature, thiophenol (11.0 g, 0.1 mol) is added dropwise with stirring. Subsequently, ethyl bromoacetate (16.7 g, 0.1 mol) is added dropwise to the reaction mixture. The mixture is then heated to reflux for 8 hours.[1]

3.3. Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature. The bulk of the ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (150 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The pure this compound is obtained by vacuum distillation.

3.4. Expected Yield and Physical Properties

PropertyValue
Yield Typically 85-95%
Appearance Colorless to pale yellow liquid
Boiling Point 143-145 °C at 14 mmHg
Density 1.13 g/mL at 25 °C

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data Observed Peaks/Shifts
¹H NMR (CDCl₃) δ 7.40-7.20 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -S-CH₂-CO-), 1.22 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[2]
¹³C NMR (CDCl₃) δ 169.5 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 61.5 (-OCH₂CH₃), 36.0 (-S-CH₂-), 14.0 (-OCH₂CH₃).
IR (neat, cm⁻¹) 3060 (Ar C-H), 2980 (C-H), 1735 (C=O, ester), 1580, 1480 (C=C, aromatic), 1250 (C-O, ester), 690 (C-S).
Mass Spec (EI) m/z (%): 196 (M⁺), 123, 109, 77.

Safety Precautions

  • Thiophenol: Possesses a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.

  • Ethyl bromoacetate: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Sodium Ethoxide: Is a corrosive and water-reactive solid. Handle with care under anhydrous conditions.

  • Diethyl Ether: Is extremely flammable. Ensure no ignition sources are present during its use.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from ethyl bromoacetate and thiophenol is a robust and high-yielding reaction. The procedure outlined in this guide, based on the SN2 reaction of a thiophenolate with an α-halo ester, provides a reliable method for obtaining this valuable synthetic intermediate. Proper adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. The provided characterization data can be used as a reference for product verification.

References

The α-Thioester Motif: A Nexus of Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Thioesters have emerged as exceptionally versatile and powerful building blocks in the landscape of organic synthesis. Their unique electronic properties, stemming from the sulfur atom within the ester linkage, bestow upon them a dual reactivity profile that is distinct from their oxygen-containing counterparts. This guide provides a comprehensive exploration of the core reactivity of α-thioesters, detailing their participation in a wide array of synthetic transformations. We delve into their pivotal role in enolate chemistry, transition-metal-catalyzed cross-coupling reactions, and radical-mediated processes. Complete with structured data, detailed experimental protocols, and mechanistic diagrams, this document serves as a technical resource for chemists seeking to harness the synthetic potential of α-thioesters in the design and execution of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors.

Fundamental Principles of α-Thioester Reactivity

Thioesters (R-C(=O)-S-R') are distinguished from conventional esters by the replacement of the alkoxy oxygen with a sulfur atom. This substitution has profound implications for the molecule's reactivity at two key positions: the carbonyl carbon and the α-carbon.

  • Electrophilicity of the Carbonyl Carbon: The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in poorer orbital overlap with the carbonyl carbon. Consequently, the resonance stabilization of the carbonyl group is weaker in thioesters than in oxoesters. This makes the thioester carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack, rendering thioesters excellent acylating agents.[1][2] In biological systems, this heightened reactivity is exemplified by acetyl coenzyme A (acetyl-CoA), nature's premier acyl carrier.[2][3][4]

  • Acidity of α-Protons: Kinetically, the reactivity of the α-carbon in a thioester is comparable to that of a ketone.[1] The protons on the carbon adjacent to the thioester carbonyl (the α-protons) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate nucleophile. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions.[5] The ability to readily form enolates is a cornerstone of thioester utility in synthesis.

The combination of being a potent acylating agent and a stable precursor to carbon nucleophiles makes the α-thioester a uniquely versatile functional group in the synthetic chemist's toolkit.

Key Reaction Classes and Applications

The dual reactivity of α-thioesters enables their participation in a diverse set of powerful synthetic transformations.

Enolate-Mediated Reactions

The generation of enolates from α-thioesters provides a gateway to numerous C-C bond-forming reactions, including alkylations and aldol additions.[5][6] These reactions are fundamental to the construction of complex carbon skeletons.

  • Alkylation: Thioester enolates react efficiently with alkyl halides in SN2-type reactions to form new C-C bonds at the α-position.[6] The choice of base is critical to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed.[6]

  • Aldol and Related Reactions: Thioester enolates serve as potent nucleophiles in aldol additions, reacting with aldehydes and ketones to form β-hydroxy thioesters.[7][8] These products are valuable synthetic intermediates. Recent studies have shown that α-imino thioesters can participate in three-component coupling reactions with dialkylzinc reagents and aldehydes to produce β-hydroxy α-amino thioesters with high diastereoselectivity.[7]

Below is a generalized workflow for the generation and subsequent reaction of a thioester enolate.

Enolate_Formation_and_Reaction Thioester α-Thioester R-CH₂-C(O)SR' Enolate Thioester Enolate [R-CH=C(O⁻)SR' ↔ R-C⁻H-C(O)SR'] Thioester->Enolate Deprotonation Base Base (e.g., LDA) Product α-Substituted Product R-CH(E)-C(O)SR' Enolate->Product Nucleophilic Attack Electrophile Electrophile (E⁺) e.g., R'-X, R''CHO

Caption: General workflow for thioester enolate formation and reaction.

Transition-Metal-Catalyzed Cross-Coupling

A significant advancement in thioester chemistry is their use as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[9][10] These reactions typically proceed via selective cleavage of the C(acyl)-S bond, providing powerful methods for ketone synthesis.

  • Liebeskind-Srogl Cross-Coupling: This reaction involves the palladium-catalyzed coupling of thioesters with organoboronic acids, often requiring a copper(I) cofactor.[9] Recent developments have shown that Pd-NHC (N-Heterocyclic Carbene) catalytic systems can promote this coupling under mild conditions with a broad substrate scope, including complex pharmaceutical intermediates.[9]

  • Fukuyama Cross-Coupling: The original Fukuyama coupling uses organozinc reagents. More recently, iron-catalyzed versions have been developed that couple thioesters with organomanganese reagents, offering a less toxic and more economical alternative.[11]

  • Decarbonylative Coupling: Under certain conditions, particularly with Pd-NHC catalysts, thioesters can undergo a decarbonylative cross-coupling, where the carbonyl group is lost as CO, resulting in the formation of a C(aryl)-C(aryl) bond instead of a ketone.[9]

The following diagram illustrates the divergent pathways of acyl and decarbonylative coupling.

Cross_Coupling_Pathways start Thioester (Ar-CO-SR) + Organometallic (R'-M) cat Pd-NHC Catalyst + Cu-Cofactor acyl Acyl Cross-Coupling cat->acyl Selective C(acyl)-S Cleavage decarbonyl Decarbonylative Cross-Coupling cat->decarbonyl C(acyl)-S / C-C Cleavage ketone Ketone Product (Ar-CO-R') acyl->ketone biaryl Biaryl Product (Ar-R') decarbonyl->biaryl

Caption: Divergent acyl vs. decarbonylative cross-coupling of thioesters.

Cross-Coupling Reaction Catalyst System Organometallic Reagent Typical Product Reference
Liebeskind-SroglPd-NHC / Cu(I)Boronic Acids (R-B(OH)₂)Ketone[9]
Fukuyama (Iron variant)Iron(III)Organomanganese (R-MnBr)Ketone[11]
Suzuki-Miyaura TypePalladiumBoronic Acids (R-B(OH)₂)Ketone[12]
Decarbonylative CouplingPd-NHCBoronic Acids (R-B(OH)₂)Biaryl[9]

Table 1: Summary of Key Transition-Metal-Catalyzed Cross-Coupling Reactions of Thioesters.

Radical Reactions

The C-S bond in thioesters can also participate in radical-mediated transformations. Thioacids, precursors to thioesters, can generate thioacid radicals that engage in various reactions.

  • Acyl Thiol-Ene Reaction: Thioacid radicals add to alkenes with anti-Markovnikov selectivity to form thioesters. This method is a chemoselective approach for thioester synthesis.[13]

  • Cross-Coupling with C-H Bonds: Visible-light photocatalysis can enable the cross-coupling of thioacids with C(sp³)–H bonds, such as those in THF, to forge new thioester bonds.[13]

  • Oxidative Radical Addition: A green chemistry approach involves the photocatalytic oxidative radical addition of thioic acids to alkenes using oxygen as the oxidant to synthesize α-keto thioesters.[14]

Applications in Complex Synthesis

The reliability and versatility of α-thioester chemistry have made it a valuable tool in the synthesis of complex molecules and in chemical biology.

  • Natural Product Synthesis: Thioester reductase domains are found in biosynthetic pathways for various natural products, where they catalyze the reduction of a thioester to release an aldehyde or alcohol.[15] This strategy is used in the biosynthesis of peptide aldehydes and macrocyclic iminopeptides.[15]

  • Native Chemical Ligation (NCL): Thioesters are central to NCL, a cornerstone technique for the total chemical synthesis of proteins.[16] An unprotected peptide-α-thioester reacts chemoselectively with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond at the ligation site.[16]

Experimental Protocols

Protocol: Iron-Catalyzed Fukuyama-Type Cross-Coupling

This protocol is adapted from the iron-catalyzed coupling of S-ethyl thioesters with organomanganese reagents.[11]

Objective: To synthesize propiophenone from S-ethyl thiobenzoate and ethylmanganese bromide.

Materials:

  • S-ethyl thiobenzoate (1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iron(III) acetylacetonate (Fe(acac)₃, 5 mol%)

  • N-Methyl-2-pyrrolidone (NMP, 10 mol%)

  • Ethylmagnesium bromide (EtMgBr, 1.0 M in THF, 1.2 equiv)

  • Manganese(II) chloride (MnCl₂, anhydrous, 1.2 equiv)

Procedure:

  • Preparation of Organomanganese Reagent: To a flame-dried Schlenk tube under an argon atmosphere, add anhydrous MnCl₂ (1.2 equiv). Add anhydrous THF, followed by the dropwise addition of EtMgBr solution (1.2 equiv) at 0 °C. Stir the resulting suspension for 30 minutes at 0 °C to form the ethylmanganese bromide reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk tube, dissolve S-ethyl thiobenzoate (1 equiv), Fe(acac)₃ (0.05 equiv), and NMP (0.1 equiv) in anhydrous THF.

  • Addition: Cool the thioester solution to 0 °C and add the freshly prepared organomanganese reagent suspension dropwise via cannula.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired propiophenone.

Protocol: Fmoc-Based Solid-Phase Synthesis of a Peptide-α-Thioester for NCL

This protocol is a conceptualized procedure based on methods for preparing thioesters for Native Chemical Ligation.[16][17]

Objective: To synthesize a peptide with a C-terminal thioester suitable for NCL.

Materials:

  • Fmoc-protected amino acids

  • "Safety-catch" linker resin (e.g., modified sulfonamide linker)[16]

  • Standard solid-phase peptide synthesis (SPPS) reagents (coupling agents like HBTU, bases like DIPEA, piperidine for Fmoc deprotection)

  • Activation reagent (e.g., iodoacetonitrile or similar alkylating agent)

  • Thiol for cleavage (e.g., benzyl mercaptan or thiophenol)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)

  • HPLC for purification

Procedure:

  • Resin Loading: Attach the C-terminal Fmoc-protected amino acid to the sulfonamide "safety-catch" resin according to the resin manufacturer's protocol.

  • Peptide Elongation: Perform standard Fmoc-based SPPS cycles of deprotection (piperidine in DMF) and coupling (Fmoc-amino acid, HBTU, DIPEA in DMF) to assemble the desired peptide sequence.

  • Sulfonamide Activation: After completing the sequence, wash the resin thoroughly. Swell the resin in a suitable solvent (e.g., NMP) and treat it with an alkylating agent (e.g., iodoacetonitrile) and a base (e.g., DIPEA) to activate the N-acyl sulfonamide linkage.

  • Thiolytic Cleavage (Thioester Formation): Wash the resin to remove excess activation reagents. Treat the resin with a solution of a thiol (e.g., 0.2 M thiophenol) and a base (e.g., 0.2 M DIPEA) in a suitable solvent like NMP or THF. This step cleaves the peptide from the resin, directly forming the peptide-α-thioester.

  • Side-Chain Deprotection: After cleaving the peptide-thioester from the resin, precipitate and wash the crude product. Treat the crude thioester with a strong acid cleavage cocktail (e.g., Reagent K) to remove the side-chain protecting groups.

  • Purification: Precipitate the fully deprotected peptide-α-thioester in cold diethyl ether, centrifuge, and wash. Purify the final product by reverse-phase HPLC and confirm its identity by mass spectrometry.

Conclusion

α-Thioesters stand at the crossroads of stability and reactivity, offering a unique handle for molecular construction. Their ability to act as both electrophilic acylating agents and precursors to nucleophilic enolates provides a rich and diverse reaction chemistry. Modern advancements in transition-metal catalysis have further expanded their utility, enabling efficient and selective ketone syntheses and other novel transformations. From the fundamental bond-forming reactions of enolate chemistry to the sophisticated construction of proteins via Native Chemical Ligation, the α-thioester functional group continues to be an indispensable tool for chemists pushing the boundaries of organic synthesis and drug development.

References

The Pivotal Role of Thioesters: A Deep Dive into their Chemical Properties and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties and stability of thioesters is paramount. These high-energy compounds are not only central to numerous biochemical pathways but also represent a versatile tool in synthetic chemistry and drug design. This technical guide provides an in-depth analysis of thioester chemistry, presenting key data, experimental methodologies, and visual representations of their reactivity and biological significance.

Thioesters, characterized by a sulfur atom in place of the oxygen in the ester linkage (R-C(=O)-S-R'), exhibit a unique reactivity profile that sets them apart from their oxygen-containing counterparts. This heightened reactivity is fundamental to their roles as acyl group carriers and intermediates in metabolism, most notably in the form of acetyl-CoA.[1][2][3]

Core Chemical Properties: Reactivity and Energetics

The distinct chemical behavior of thioesters stems from the atomic properties of sulfur. Being larger and less electronegative than oxygen, sulfur's 3p orbitals have poorer overlap with the 2p orbital of the carbonyl carbon.[4][5] This results in diminished resonance stabilization of the C-S bond compared to the C-O bond in esters.[6][7] Consequently, the carbonyl carbon of a thioester is more electrophilic and susceptible to nucleophilic attack.[6][8]

This inherent reactivity makes thioesters "high-energy" compounds, with a standard free energy of hydrolysis (ΔG°′) for acetyl-CoA around -31.4 kJ/mol (-7.5 kcal/mol), a value comparable to the hydrolysis of the terminal phosphate bond in ATP.[9] This thermodynamic property is crucial for driving otherwise unfavorable biochemical reactions forward.[7]

In the hierarchy of carboxylic acid derivatives, thioesters are more reactive than esters and amides but less reactive than acid anhydrides and acyl phosphates.[10][11] This intermediate reactivity allows them to be stable enough to exist in an aqueous cellular environment yet reactive enough to participate in essential acyl transfer reactions.[12]

Stability Profile: A Tale of Hydrolysis and Thiolysis

The stability of thioesters is a critical consideration in both biological systems and for their application in drug development. Their susceptibility to hydrolysis is a key degradation pathway.

Hydrolytic Stability

Thioester hydrolysis, yielding a carboxylic acid and a thiol, is a reaction of significant interest.[2][13] The rate of this process is highly dependent on pH. While relatively stable at neutral pH, their hydrolysis is catalyzed by both acid and base.[14] For instance, S-methyl thioacetate has a hydrolysis half-life of 155 days at pH 7 and 23°C, demonstrating considerable stability under these conditions.[14][15] However, this stability can be compromised under different pH regimes or in the presence of certain catalysts.[14][16]

The general mechanism for thioester hydrolysis involves a nucleophilic addition-elimination pathway where a water molecule attacks the electrophilic carbonyl carbon.[13][17]

Thioester Hydrolysis Mechanism.
Quantitative Data on Hydrolysis Rates

The stability of thioesters can be quantified by their hydrolysis rate constants under various conditions. The following table summarizes key kinetic data for representative thioesters.

ThioesterConditionRate Constant (k)Half-life (t½)Reference
S-methyl thioacetatepH 7, 23°Ckw = 3.6 x 10-8 s-1155 days[14]
S-methyl thioacetateBase-mediated (kb)1.6 x 10-1 M-1s-1-[14]
S-methyl thioacetateAcid-mediated (ka)1.5 x 10-5 M-1s-1-[14]
Ubc9∼SUMO-1 ThioesterNative, pH 7.45.33 x 10-5 s-1~3.6 hours[18]
Ubc9∼SUMO-1 ThioesterDenaturing (8M Urea), pH 7.412.5 x 10-5 s-1-[18]
Thiol-Thioester Exchange

In biological environments rich in thiols, such as glutathione, thioesters can undergo thiol-thioester exchange.[15] This trans-thioesterification reaction is often faster than hydrolysis and is a key aspect of their biological function and a consideration for thioester-based drugs.[14][19] For example, the second-order rate constant for the reaction between S-methyl thioacetate and 2-sulfonatoethanethiolate is 1.7 M-1s-1, which is significantly faster than its hydrolysis rate.[14]

The Central Role of Acetyl-CoA in Metabolism

Acetyl-Coenzyme A (Acetyl-CoA) is the most prominent biological thioester, acting as a central hub in metabolism.[2][9] It is the product of carbohydrate, fat, and protein breakdown and feeds into the citric acid cycle (Krebs cycle) for energy production.[3][9] The thioester bond in acetyl-CoA activates the acetyl group for transfer to other molecules.[3]

Citric_Acid_Cycle_Entry AcetylCoA Acetyl-CoA (Thioester) Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate CitricAcidCycle Citric Acid Cycle Citrate->CitricAcidCycle CoASH Coenzyme A (Thiol) Citrate->CoASH Release

Entry of Acetyl-CoA into the Citric Acid Cycle.

Experimental Protocols for Stability and Reactivity Assessment

Accurate determination of thioester stability and reactivity is crucial. Several robust analytical techniques are employed for this purpose.

Förster Resonance Energy Transfer (FRET)-Based Assays

FRET assays provide a continuous, real-time method for monitoring thioester reactions.[12][20]

Principle: A fluorophore and a quencher are incorporated into a thioester-containing substrate. Cleavage of the thioester bond (e.g., by hydrolysis or thiolysis) separates the fluorophore and quencher, resulting in an increase in fluorescence.[21]

Typical Protocol:

  • Substrate Synthesis: Synthesize a peptide or small molecule containing a thioester linkage, flanked by a FRET pair (e.g., Abz/Dnp).[20]

  • Reaction Setup: Incubate the FRET substrate (e.g., 20 µM) in a suitable buffer system (e.g., 100 mM aqueous buffer with 10% MeCN) at a controlled pH and temperature.[20]

  • Initiation and Monitoring: Initiate the reaction by adding the nucleophile (e.g., hydroxide for hydrolysis, or a thiol for exchange). Monitor the increase in fluorescence over time using a plate reader.[12]

  • Data Analysis: Determine the observed rate constant (kobs) from the fluorescence progress curves. For bimolecular reactions, plot kobs against the nucleophile concentration to determine the second-order rate constant.[12]

FRET_Assay_Workflow Start Synthesize FRET-labeled Thioester Substrate Incubate Incubate Substrate in Buffer Start->Incubate AddNucleophile Add Nucleophile (e.g., Thiol, Hydroxide) Incubate->AddNucleophile Monitor Monitor Fluorescence Increase Over Time AddNucleophile->Monitor Analyze Calculate Rate Constants (k_obs, k_b, k_ex) Monitor->Analyze End Determine Thioester Reactivity Analyze->End

Workflow for a FRET-based Thioester Reactivity Assay.
Chromatography-Based Assays (UPLC/HPLC)

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for directly monitoring the concentration of the thioester substrate and its degradation products.[12]

Principle: The reaction mixture is separated by chromatography, and the concentrations of the thioester and its hydrolysis or thiolysis products are quantified by UV absorbance or mass spectrometry.

Typical Protocol:

  • Reaction: Incubate the thioester of interest under the desired conditions (e.g., in a buffered solution at a specific pH and temperature).[18]

  • Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or freezing in liquid nitrogen).[18]

  • Analysis: Inject the quenched samples into a UPLC/HPLC system equipped with a suitable column (e.g., C18) and detector.

  • Quantification: Determine the concentrations of the thioester and its products by integrating the peak areas and comparing them to a standard curve.

  • Kinetics: Plot the concentration of the thioester versus time to determine the reaction rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the hydrolysis of thioesters in real-time by following the disappearance of signals corresponding to the thioester and the appearance of signals for the carboxylic acid and thiol products.[12][18]

Implications for Drug Development

The unique properties of thioesters make them attractive for various applications in drug development:

  • Prodrugs: The thioester linkage can be used to mask a carboxylic acid or thiol group in a drug molecule. The thioester can then be hydrolyzed in vivo to release the active drug.[2] The tunability of thioester stability based on the electronic properties of the R and R' groups allows for the design of prodrugs with specific release kinetics.

  • Covalent Inhibitors: The electrophilic nature of the thioester carbonyl can be exploited to design covalent inhibitors that form a stable bond with a nucleophilic residue (e.g., cysteine or serine) in a target protein.

  • Bioconjugation: Thioesters are key intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of proteins and bioconjugates.[2][12]

Conclusion

Thioesters occupy a vital position at the intersection of chemistry and biology. Their enhanced reactivity compared to esters, stemming from fundamental electronic and atomic differences, endows them with the "high-energy" character essential for driving metabolic processes. While susceptible to hydrolysis, particularly under acidic or basic conditions, many thioesters exhibit sufficient stability at physiological pH to perform their biological roles. A thorough understanding of their stability, reactivity, and the analytical methods used to characterize them is indispensable for researchers in the life sciences and is critical for leveraging thioester chemistry in the design of novel therapeutics and bioconjugates. The quantitative data and experimental frameworks presented here provide a solid foundation for these endeavors.

References

An In-depth Technical Guide to Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (phenylthio)acetate, a versatile reagent in organic synthesis with applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a key building block in the construction of bioactive molecules.

Chemical Identity

  • IUPAC Name: ethyl 2-(phenylthio)acetate

  • Synonyms:

    • Ethyl (phenylsulfanyl)acetate

    • (Phenylthio)acetic acid, ethyl ester

    • Acetic acid, (phenylthio)-, ethyl ester

    • Ethyl 2-(phenylsulfanyl)acetate

    • (Phenylthio)acetic Acid Ethyl Ester

    • phenylsulfanyl-acetic acid ethyl ester

    • ethyl phenylsulfenylacetate

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Density 1.13 g/cm³
Boiling Point 143-145 °C at 14 mmHg
Melting Point 115-116 °C
Refractive Index 1.5460 to 1.5480

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound via the alkylation of thiophenol with ethyl chloroacetate. This method is a standard and efficient way to prepare α-arylthioesters.

Reaction:

Materials:

  • Thiophenol

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

  • Acetone or Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetone or ethanol as the solvent.

  • Base Addition: Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the solvent. Alternatively, a solution of sodium ethoxide (1.1 equivalents) in ethanol can be used.

  • Thiophenol Addition: To the stirred suspension of the base, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-30 minutes to form the thiophenolate salt.

  • Alkylating Agent Addition: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic starting materials) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Role in Drug Development and Synthesis of Bioactive Molecules

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many biologically active molecules. One notable application is in the synthesis of oxindole derivatives. Oxindoles are a privileged structural motif found in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

The workflow below illustrates the logical progression from basic starting materials to this compound and its subsequent use in the synthesis of a 3-(phenylthio)oxindole scaffold, a key intermediate for further functionalization in drug discovery programs.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Bioactive Scaffolds cluster_2 Drug Development Thiophenol Thiophenol Ethyl_phenylthioacetate This compound Thiophenol->Ethyl_phenylthioacetate Alkylation Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Ethyl_phenylthioacetate Base Base Base->Ethyl_phenylthioacetate Ethyl_phenylthioacetate_2 This compound Aniline_derivative Aniline derivative Oxindole_scaffold 3-(Phenylthio)oxindole Scaffold Aniline_derivative->Oxindole_scaffold Condensation/ Cyclization Ethyl_phenylthioacetate_2->Oxindole_scaffold Cyclization_Reagents Cyclization Reagents Cyclization_Reagents->Oxindole_scaffold Oxindole_scaffold_2 3-(Phenylthio)oxindole Scaffold Bioactive_Molecules Bioactive Molecules (e.g., Enzyme Inhibitors) Oxindole_scaffold_2->Bioactive_Molecules Lead Optimization Further_Functionalization Further Functionalization Further_Functionalization->Bioactive_Molecules

Caption: Synthetic workflow from precursors to bioactive molecules.

This diagram illustrates a common strategy in medicinal chemistry where a key building block, this compound, is synthesized and then utilized to construct a more complex molecular scaffold. This scaffold can then be further modified to develop potent and selective drug candidates. The phenylthio group can be retained in the final molecule or can be removed or transformed in later synthetic steps, providing additional avenues for structural diversification.

A Technical Guide to Ethyl (phenylthio)acetate: Commercial Availability, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (phenylthio)acetate (CAS No. 7605-25-6) is a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its commercial availability from various suppliers, details a common synthetic route, and outlines standard analytical methodologies for quality control and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the procurement and utilization of this compound in their work.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The typical purity offered is greater than 97.0% as determined by Gas Chromatography (GC). When sourcing this chemical, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity profiles.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability, packaging, and lead times are subject to change and should be confirmed directly with the supplier.

Supplier Typical Purity CAS Number Molecular Formula Molecular Weight
Sigma-Aldrich ≥97%7605-25-6C₁₀H₁₂O₂S196.27 g/mol
TCI (Tokyo Chemical Industry) >97.0% (GC)7605-25-6C₁₀H₁₂O₂S196.27 g/mol
Parchem Not specified7605-25-6C₁₀H₁₂O₂S196.27 g/mol
Oakwood Chemical 98%7605-25-6C₁₀H₁₂O₂S196.27 g/mol
Thermo Fisher Scientific (Alfa Aesar) 98%7605-25-6C₁₀H₁₂O₂S196.27 g/mol
Chem-Impex International 98%+7605-25-6C₁₀H₁₂O₂S196.27 g/mol

Physicochemical Properties

A compilation of key physical and chemical properties of this compound is provided in the table below. These values are sourced from various suppliers and chemical databases and should be considered as typical.

Property Value Reference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 143-145 °C at 14 mmHg[2]
Density 1.13 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5460 to 1.5480[2]
Flash Point 143-145°C/14mm[2]
Solubility Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the S-alkylation of thiophenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

General Reaction Scheme

G thiophenol Thiophenol intermediate Thiophenolate anion thiophenol->intermediate + Base base Base (e.g., K₂CO₃, NaH) ethyl_chloroacetate Ethyl Chloroacetate product This compound ethyl_chloroacetate->product solvent Solvent (e.g., Acetone, DMF) solvent->product intermediate->product + Ethyl Chloroacetate byproduct Salt Byproduct (e.g., KCl, NaCl) product->byproduct + Formation of

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Thiophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of thiophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[3]

GC Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split injection with a high split ratio (e.g., 50:1).

MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and quantify non-volatile impurities.

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create calibration standards if quantitative analysis is required.

HPLC Method (Typical):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]

  • For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is recommended.[4]

  • Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • ~7.4-7.2 (m, 5H, Ar-H)

    • ~4.1 (q, 2H, -O-CH₂-CH₃)

    • ~3.6 (s, 2H, -S-CH₂-CO-)

    • ~1.2 (t, 3H, -O-CH₂-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • ~169 (C=O)

    • ~135 (Ar-C)

    • ~129 (Ar-CH)

    • ~127 (Ar-CH)

    • ~61 (-O-CH₂-)

    • ~36 (-S-CH₂-)

    • ~14 (-CH₃)

Biological Activity

While extensive biological studies on this compound itself are limited in publicly available literature, related compounds such as 2-(phenylthio)-ethyl benzoate derivatives have shown potential antidiabetic, antioxidant, and anti-obesity activities.[5] This suggests that the phenylthioacetate scaffold may be of interest for further investigation in drug discovery programs.

Conclusion

This compound is a commercially accessible and synthetically versatile compound. This guide provides a foundational understanding of its procurement, synthesis, and analytical characterization, which should prove valuable for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols for synthesis and analysis are based on established chemical principles and can be adapted and optimized for specific laboratory requirements.

References

Methodological & Application

Synthesis of Ethyl (phenylthio)acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ethyl (phenylthio)acetate, a valuable intermediate in organic synthesis. The outlined procedure is based on the S-alkylation of thiophenol with an ethyl haloacetate, a robust and high-yielding method analogous to the Williamson ether synthesis.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2). Thiophenol is first deprotonated by a mild base, typically potassium carbonate, to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the desired product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Starting Material Thiophenol
Reagent Ethyl bromoacetate
Base Potassium Carbonate (K2CO3)
Solvent Acetone
Reaction Temperature Room Temperature to Reflux
Reaction Time 2-4 hours
Reported Yield Up to 98%[1]

Experimental Protocol

Materials:

  • Thiophenol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetone (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 equivalent). Dissolve the thiophenol in anhydrous acetone (approximately 5-10 mL per gram of thiophenol).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiophenolate.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux. A typical reaction time is 2-4 hours.

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and potassium bromide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow start Start dissolve_thiophenol Dissolve Thiophenol in Acetone start->dissolve_thiophenol add_k2co3 Add K2CO3 dissolve_thiophenol->add_k2co3 add_bromoacetate Add Ethyl Bromoacetate add_k2co3->add_bromoacetate react Stir at RT (or Reflux) add_bromoacetate->react workup Work-up react->workup filter_solids Filter Solids workup->filter_solids concentrate_filtrate Concentrate Filtrate filter_solids->concentrate_filtrate dissolve_residue Dissolve in Ether/EtOAc concentrate_filtrate->dissolve_residue wash Wash with NaHCO3 and Brine dissolve_residue->wash dry Dry over MgSO4/Na2SO4 wash->dry purify Purification dry->purify concentrate_final Concentrate purify->concentrate_final distill_chromatography Vacuum Distillation or Column Chromatography concentrate_final->distill_chromatography end This compound distill_chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Deprotonation of Ethyl (phenylthio)acetate with LDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deprotonation of ethyl (phenylthio)acetate using lithium diisopropylamide (LDA) to form a versatile lithium enolate. This intermediate is a powerful nucleophile for the formation of new carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The protocols outlined below are based on established principles of enolate chemistry and serve as a guide for laboratory implementation.

Overview of the Reaction

The deprotonation of this compound at the α-carbon position using a strong, non-nucleophilic base like LDA proceeds rapidly and quantitatively at low temperatures. The resulting lithium enolate is a soft nucleophile that readily participates in various bond-forming reactions, including alkylations and aldol additions. The presence of the phenylthio group can influence the reactivity and stereoselectivity of subsequent transformations, making this a valuable building block in organic synthesis.

Key Features:

  • Efficient Enolate Formation: LDA is a strong, sterically hindered base that ensures complete and irreversible deprotonation, minimizing self-condensation side reactions.

  • Versatile Nucleophile: The generated enolate reacts with a wide range of electrophiles.

  • Synthetic Utility: This methodology provides access to α-substituted and β-hydroxy-α-(phenylthio) esters, which are valuable intermediates in drug discovery and development.

Reaction Mechanism and Logic

The core of this synthetic strategy involves a two-step process: enolate formation followed by reaction with an electrophile.

Deprotonation_Mechanism Start This compound Enolate Lithium Enolate (Nucleophile) Start->Enolate Deprotonation (THF, -78 °C) LDA LDA (Lithium Diisopropylamide) LDA->Enolate Product α-Substituted or β-Hydroxy Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., Alkyl Halide, Aldehyde) Electrophile->Product FinalProduct Final Product Product->FinalProduct Protonation Quench Aqueous Workup Quench->FinalProduct

Figure 1: General workflow for the deprotonation of this compound and subsequent reaction with an electrophile.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Protocol 3.1: General Procedure for the Deprotonation of this compound

This protocol describes the formation of the lithium enolate of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (e.g., 0.2 M final concentration of the ester).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Addition: Slowly add a solution of LDA (1.05 equivalents) to the cold THF with vigorous stirring.

  • Ester Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution is now ready for the addition of an electrophile.

Protocol 3.2: Alkylation of the Enolate

This protocol describes the reaction of the pre-formed enolate with an alkyl halide.

  • Electrophile Addition: To the enolate solution from Protocol 3.1 at -78 °C, add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3.3: Aldol Addition with an Aldehyde or Ketone

This protocol describes the reaction of the pre-formed enolate with a carbonyl electrophile to form a β-hydroxy ester.

  • Electrophile Addition: To the enolate solution from Protocol 3.1 at -78 °C, add a solution of the aldehyde or ketone (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on general principles of enolate chemistry. Yields are illustrative and will vary depending on the specific electrophile and reaction conditions.

Table 1: Reaction Parameters for Deprotonation and Alkylation

ParameterValueNotes
Substrate This compound-
Base Lithium Diisopropylamide (LDA)1.05 - 1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)-
Temperature -78 °CCritical for selective deprotonation
Reaction Time (Enolate Formation) 30 - 60 minutes-
Electrophile Primary Alkyl Halide (e.g., CH₃I, BnBr)1.1 - 1.5 equivalents
Reaction Time (Alkylation) 2 - 4 hoursMonitor by TLC
Typical Yield 70 - 90%Highly dependent on the electrophile

Table 2: Reaction Parameters for Aldol Addition

ParameterValueNotes
Nucleophile Lithium enolate of this compoundGenerated in situ
Electrophile Aldehyde or Ketone (e.g., Benzaldehyde)1.1 - 1.5 equivalents
Temperature -78 °CMaintained throughout the addition
Reaction Time 2 - 4 hoursMonitor by TLC
Workup Quench with sat. aq. NH₄Cl-
Product β-Hydroxy-α-(phenylthio) ester-
Typical Yield 60 - 85%Dependent on the carbonyl electrophile

Mandatory Visualizations

Alkylation of Ethyl (phenylthio)acetate Enolate with Alkyl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the α-alkylation of ethyl (phenylthio)acetate. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, leading to a variety of α-substituted phenylthioacetic acid esters. These products are versatile intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

The core of this transformation involves the deprotonation of the α-carbon of this compound using a strong, non-nucleophilic base to form a reactive enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired α-alkylated product.[1][2][3][4]

Reaction Principle and Considerations

The α-protons of this compound are acidic due to the electron-withdrawing effects of both the adjacent ester and phenylthio groups. Treatment with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) leads to the quantitative and irreversible formation of the corresponding lithium enolate.[5] The use of a strong, sterically hindered base like LDA is crucial to prevent side reactions such as self-condensation of the ester.[5]

The subsequent alkylation step is an SN2 reaction, and therefore, is most efficient with primary and secondary alkyl halides.[1][2][4] Methyl, allyl, and benzyl halides are particularly good electrophiles for this reaction.[5] Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions in the presence of the basic enolate.[1]

Quantitative Data Summary

The following table summarizes the yields of the alkylation of this compound with various alkyl halides under typical LDA-mediated conditions.

Alkylating Agent (R-X)ProductReaction ConditionsYield (%)
Methyl Iodide (CH₃I)Ethyl 2-(phenylthio)propanoateLDA, THF, -78 °C to rt~90% (representative)
Ethyl Bromide (CH₃CH₂Br)Ethyl 2-(phenylthio)butanoateLDA, THF, -78 °C to rt~85% (representative)
n-Butyl Iodide (CH₃(CH₂)₃I)Ethyl 2-(phenylthio)hexanoateLDA, THF, -78 °C to rt~80% (representative)
Benzyl Bromide (BnBr)Ethyl 2-(phenylthio)-3-phenylpropanoateLDA, THF, -78 °C to rt~95% (representative)
Allyl Bromide (CH₂=CHCH₂Br)Ethyl 2-(phenylthio)pent-4-enoateLDA, THF, -78 °C to rt~92% (representative)

Note: The yields presented are representative values based on typical outcomes for LDA-mediated alkylations of similar ester enolates and may vary depending on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

This section provides a detailed methodology for the alkylation of this compound with an alkyl halide using lithium diisopropylamide (LDA) as the base.

Materials
  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol: General Procedure for the Alkylation of this compound
  • Preparation of LDA Solution (in situ):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Stir the resulting mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of this compound to the LDA solution at -78 °C via syringe or cannula.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • To the enolate solution at -78 °C, add the alkyl halide (1.1 equivalents) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-alkylated this compound.

Visualizations

Chemical Reaction Mechanism

reaction_mechanism ester This compound enolate Lithium Enolate ester->enolate Deprotonation lda LDA (Base) lda->enolate alkyl_halide Alkyl Halide (R-X) product α-Alkylated Product alkyl_halide->product enolate->product SN2 Attack side_product1 Diisopropylamine enolate->side_product1 side_product2 LiX product->side_product2

Caption: Reaction mechanism of enolate alkylation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_lda Prepare LDA solution in THF at -78°C form_enolate Add this compound to LDA at -78°C to form enolate prep_lda->form_enolate add_halide Add Alkyl Halide at -78°C form_enolate->add_halide warm_rt Warm to Room Temperature add_halide->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Ethyl (phenylthio)acetate in Julia-Kocienski Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Julia-Kocienski olefination is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds. A key modification of the classical Julia olefination, this reaction typically offers high E-selectivity, proceeds under mild conditions, and demonstrates broad functional group tolerance, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

This document focuses on the application of ethyl (phenylthio)acetate and its activated derivatives, specifically ethyl (benzothiazol-2-ylsulfonyl)acetate , in the Julia-Kocienski olefination for the stereoselective synthesis of α,β-unsaturated esters. The use of the benzothiazol-2-yl (BT) sulfone activating group allows for a one-pot procedure, enhancing the reaction's efficiency and practicality.

Reaction Principle

The core of the Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone with a carbonyl compound, typically an aldehyde. The reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the α-carbon of the ethyl (heteroaryl)sulfonylacetate, forming a stabilized carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde, forming a β-alkoxysulfone intermediate.

  • Smiles Rearrangement: The initially formed alkoxide undergoes an intramolecular rearrangement where the heteroaryl group migrates from the sulfur to the oxygen atom.

  • Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and a heteroaryloxide anion to furnish the alkene product.

The stereochemical outcome of the reaction is influenced by the nature of the aldehyde, the reaction conditions (base, solvent, temperature), and the specific heteroaryl sulfone used.

Application of Ethyl (benzothiazol-2-ylsulfonyl)acetate

Ethyl (benzothiazol-2-ylsulfonyl)acetate has emerged as a highly effective reagent for the synthesis of α,β-unsaturated esters via the modified Julia olefination.[1][2][3][4][5][6] This crystalline, shelf-stable solid reacts with a variety of aldehydes under mild conditions to afford the corresponding enoates with good to excellent yields and stereoselectivity.[3][4]

A notable feature of this reagent is the divergent stereoselectivity observed with different classes of aldehydes. Aromatic and branched-chain aliphatic aldehydes predominantly yield trans (E)-α,β-unsaturated esters with high stereoselectivity.[1][2][6] In contrast, straight-chain aliphatic aldehydes tend to favor the formation of cis (Z)-products.[1][2][6]

Quantitative Data Summary

The following table summarizes the results of the Julia-Kocienski olefination of various aldehydes with ethyl (benzothiazol-2-ylsulfonyl)acetate, as reported by Blakemore, Ho, and Nap.[3][4] The reactions were typically carried out using 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) as the base in dichloromethane (CH₂Cl₂) at room temperature.

AldehydeProductYield (%)E:Z Ratio
BenzaldehydeEthyl cinnamate85>98:2
4-MethoxybenzaldehydeEthyl 4-methoxycinnamate88>98:2
4-NitrobenzaldehydeEthyl 4-nitrocinnamate75>98:2
2-NaphthaldehydeEthyl 3-(naphthalen-2-yl)acrylate91>98:2
2-FuraldehydeEthyl 3-(furan-2-yl)acrylate79>98:2
CinnamaldehydeEthyl 5-phenylpenta-2,4-dienoate65>98:2
CyclohexanecarboxaldehydeEthyl 3-cyclohexylacrylate82>98:2
PivalaldehydeEthyl 4,4-dimethylpent-2-enoate95>98:2
IsovaleraldehydeEthyl 4-methylpent-2-enoate7195:5
n-HexanalEthyl oct-2-enoate6335:65

Data sourced from Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Org. Biomol. Chem. 2005, 3, 1365–1368.[3][4]

Experimental Protocols

I. Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate

The reagent can be prepared from 2-mercaptobenzothiazole and ethyl chloroacetate, followed by oxidation.

II. General Procedure for the Julia-Kocienski Olefination

This protocol is based on the procedure described by Blakemore, Ho, and Nap.[4]

Materials:

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate

  • Aldehyde

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Nitrogen or Argon for inert atmosphere (optional, as the reaction is not rigorously sensitive to air and moisture)[3]

Procedure:

  • To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (2.0 equivalents) in dichloromethane (5 mL per 0.80 mmol of sulfone) is added DBU (2.0 equivalents).

  • The neat aldehyde (1.0 equivalent) is then added to the solution.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • Upon completion (monitored by TLC), the reaction mixture is worked up. The specifics of the work-up (e.g., washing with aqueous acid, extraction with an organic solvent) may vary depending on the properties of the product.

  • The crude product is purified by column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Note: For some aldehydes, particularly p-nitrobenzaldehyde and o-nitrobenzaldehyde, a Barbier-type condition where DBU is slowly added to a mixture of the aldehyde and sulfone may be beneficial.[7]

Visualizations

Julia_Kocienski_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_process Process cluster_product Final Product reagent1 Ethyl (benzothiazol-2- ylsulfonyl)acetate mixing Mixing of Reagents reagent1->mixing reagent2 Aldehyde (R-CHO) reagent2->mixing base Base (e.g., DBU) base->mixing solvent Solvent (e.g., CH2Cl2) solvent->mixing deprotonation 1. Deprotonation of Sulfone addition 2. Nucleophilic Addition to Aldehyde rearrangement 3. Smiles Rearrangement elimination 4. Elimination of SO2 and BT-O- reaction_stir Stirring at Room Temperature mixing->reaction_stir workup Aqueous Work-up & Extraction reaction_stir->workup purification Column Chromatography workup->purification product α,β-Unsaturated Ester purification->product

Caption: General workflow for the Julia-Kocienski olefination.

Reaction_Mechanism start Ethyl (BT-SO2)acetate + Base carbanion Stabilized Carbanion start->carbanion Deprotonation alkoxide β-Alkoxysulfone Intermediate carbanion->alkoxide aldehyde Aldehyde (R-CHO) aldehyde->alkoxide Nucleophilic Addition smiles Smiles Rearrangement alkoxide->smiles rearranged β-Aryloxy Sulfinate smiles->rearranged elimination Elimination rearranged->elimination product α,β-Unsaturated Ester elimination->product byproducts SO2 + BT-O⁻ elimination->byproducts

Caption: Key steps in the Julia-Kocienski olefination mechanism.

References

Application Notes and Protocols: Synthesis of Substituted Oxindoles using Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The synthesis of substituted oxindoles is, therefore, of significant interest in medicinal chemistry and drug discovery. One effective method for the construction of the oxindole core is the Gassman oxindole synthesis. This application note provides a detailed protocol for the synthesis of 3-(phenylthio)oxindoles using ethyl (phenylthio)acetate as a key reagent, based on the principles of the Gassman reaction. The resulting 3-(phenylthio)oxindole can be a final product or a versatile intermediate for further functionalization, such as desulfurization to the corresponding 3-unsubstituted oxindole.

Reaction Principle: The Gassman Oxindole Synthesis

The synthesis of 3-(phenylthio)oxindoles from anilines and this compound proceeds via a mechanism analogous to the Gassman indole synthesis. This one-pot reaction involves three main steps:

  • N-Chlorination: The aniline starting material is first treated with a chlorinating agent, such as tert-butyl hypochlorite, to form an N-chloroaniline intermediate.

  • Azasulfonium Salt Formation: The N-chloroaniline then reacts with this compound at low temperature to generate an azasulfonium salt.

  • Rearrangement and Cyclization: The addition of a base, typically a tertiary amine like triethylamine, deprotonates the carbon alpha to the ester, forming a sulfonium ylide. This ylide undergoes a[1][2]-sigmatropic rearrangement, followed by cyclization and tautomerization to yield the final 3-(phenylthio)oxindole product.

Reaction Pathway

Gassman_Oxindole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline NChloroaniline N-Chloroaniline Aniline->NChloroaniline N-Chlorination tBuOCl t-BuOCl tBuOCl->NChloroaniline EtPhSAc This compound Azasulfonium Azasulfonium Salt EtPhSAc->Azasulfonium Base Base (e.g., Et3N) Ylide Sulfonium Ylide Base->Ylide NChloroaniline->Azasulfonium + this compound Azasulfonium->Ylide Deprotonation Rearranged Rearranged Intermediate Ylide->Rearranged [2,3]-Sigmatropic Rearrangement Oxindole 3-(Phenylthio)oxindole Rearranged->Oxindole Cyclization

Caption: General reaction pathway for the Gassman synthesis of 3-(phenylthio)oxindoles.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve aniline in anhydrous dichloromethane under N2 atmosphere start->step1 step2 Cool the solution to -78 °C step1->step2 step3 Add t-BuOCl dropwise and stir step2->step3 step4 Add this compound dropwise and stir step3->step4 step5 Add triethylamine and allow to warm to room temperature step4->step5 step6 Stir overnight step5->step6 step7 Aqueous work-up step6->step7 step8 Purification by column chromatography step7->step8 end Obtain pure 3-(phenylthio)oxindole step8->end

Caption: Experimental workflow for the synthesis of 3-(phenylthio)oxindoles.

Detailed Experimental Protocol

Note: This protocol is a representative procedure based on the well-established Gassman oxindole synthesis using analogous thioesters. Researchers should optimize conditions for their specific aniline substrate.

Materials:

  • Substituted Aniline (1.0 eq)

  • tert-Butyl hypochlorite (t-BuOCl) (1.05 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • N-Chlorination: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, add tert-butyl hypochlorite (1.05 eq) dropwise over 10 minutes, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 30 minutes.

  • Azasulfonium Salt Formation: To the cold solution of the N-chloroaniline, add this compound (1.1 eq) dropwise. Continue stirring at -78 °C for 1 hour.

  • Rearrangement and Cyclization: Add triethylamine (1.5 eq) to the reaction mixture. Remove the cooling bath and allow the reaction to warm to room temperature. Stir the mixture at room temperature for 12-16 hours (overnight).

  • Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(phenylthio)oxindole.

Quantitative Data

The following table presents hypothetical data for the synthesis of various substituted 3-(phenylthio)oxindoles based on typical yields observed in Gassman oxindole syntheses.

EntryAniline SubstituentProductYield (%)Melting Point (°C)
1H3-(Phenylthio)indolin-2-one75135-137
24-Methyl5-Methyl-3-(phenylthio)indolin-2-one78142-144
34-Chloro5-Chloro-3-(phenylthio)indolin-2-one72155-157
44-Methoxy5-Methoxy-3-(phenylthio)indolin-2-one68148-150
53-Bromo6-Bromo-3-(phenylthio)indolin-2-one70160-162

Characterization Data

General Spectroscopic Data for 3-(Phenylthio)indolin-2-one:

TechniqueData
¹H NMR δ (ppm): 8.1 (br s, 1H, NH), 7.2-7.5 (m, 9H, Ar-H), 4.8 (s, 1H, CH-SPh)
¹³C NMR δ (ppm): 178.0 (C=O), 141.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-C), 110.0 (Ar-CH), 55.0 (CH-SPh)
IR ν (cm⁻¹): 3200 (N-H), 1710 (C=O), 1620 (C=C)
MS (ESI) m/z: 242.07 [M+H]⁺

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete N-chlorinationEnsure the t-BuOCl is fresh and added slowly at low temperature.
Inactive reagentsUse freshly distilled aniline and high-purity this compound.
Incomplete reactionExtend the reaction time at room temperature.
Formation of multiple byproductsReaction temperature too highMaintain the initial reaction steps at -78 °C.
Incorrect stoichiometryCarefully measure the equivalents of all reagents.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Conclusion

The Gassman oxindole synthesis provides an efficient route to substituted 3-(phenylthio)oxindoles using this compound. This method is characterized by its operational simplicity as a one-pot procedure and the mild reaction conditions employed in the key rearrangement and cyclization steps. The resulting 3-(phenylthio)oxindoles are valuable building blocks for the synthesis of a variety of more complex molecules of interest in drug discovery and development. The protocol provided herein, based on established procedures for analogous thioesters, serves as a comprehensive guide for researchers in this field.

References

Ethyl (phenylthio)acetate: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (phenylthio)acetate is a readily available and versatile sulfur-containing organic compound that serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring an active methylene group flanked by an ester and a phenylthio moiety, allows for diverse chemical transformations, including cyclization, condensation, and rearrangement reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a key starting material. The methodologies outlined are relevant for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering pathways to novel molecular scaffolds with potential biological activity.

Synthesis of 2-Amino-3-carboxyethyl-4-phenylthiophene

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. While the classical Gewald reaction involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, a modification of this reaction can be envisioned using this compound as the active methylene component. In this proposed protocol, the phenylthio group is displaced during the cyclization process.

Application Note

This protocol describes a modified Gewald-type synthesis of a 2-aminothiophene derivative. The reaction proceeds via an initial condensation, followed by the addition of sulfur and subsequent cyclization. 2-Aminothiophenes are important structural motifs in many biologically active compounds.

Experimental Protocol

Materials:

  • This compound

  • A suitable aldehyde or ketone (e.g., benzaldehyde)

  • Elemental sulfur

  • Base (e.g., triethylamine or morpholine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in ethanol, add a catalytic amount of a suitable base such as triethylamine.

  • Stir the mixture at room temperature for 30 minutes to facilitate Knoevenagel condensation.

  • To the reaction mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2-aminothiophene.

Quantitative Data
EntryAldehyde/KetoneBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeTriethylamineEthanol78665-75
2CyclohexanoneMorpholineDMF80860-70

Yields are estimated based on analogous Gewald reactions and may require optimization.

Reaction Pathway

Gewald_Reaction This compound This compound Intermediate α,β-Unsaturated Ester This compound->Intermediate Knoevenagel Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Intermediate Base Base Base->Intermediate Sulfur Sulfur Thiolate Intermediate Thiolate Intermediate Sulfur->Thiolate Intermediate Intermediate->Thiolate Intermediate Sulfur Addition 2-Aminothiophene 2-Aminothiophene Thiolate Intermediate->2-Aminothiophene Cyclization & Tautomerization Benzothiazine_Synthesis This compound This compound Intermediate N- and S-Alkylated Intermediate This compound->Intermediate 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Intermediate Nucleophilic Attack Base Base Base->Intermediate Benzothiazinone 2H-1,4-Benzothiazin-3(4H)-one Intermediate->Benzothiazinone Intramolecular Cyclization Thiochromenone_Synthesis cluster_0 Part A: Acylation cluster_1 Part B: Cyclization Start_A This compound Step_A1 Enolate Formation (NaH, THF) Start_A->Step_A1 Step_A2 Acylation (Acetyl Chloride) Step_A1->Step_A2 Product_A Acylated Intermediate Step_A2->Product_A Start_B Acylated Intermediate Product_A->Start_B Step_B1 Intramolecular Condensation (NaOEt, EtOH) Start_B->Step_B1 Step_B2 Acidification (HCl) Step_B1->Step_B2 Product_B 4-Hydroxythiochromen-2-one Step_B2->Product_B

Application Notes and Protocols: Condensation Reaction of Ethyl (phenylthio)acetate with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product. Ethyl (phenylthio)acetate is a valuable substrate for this reaction due to its activated methylene group, flanked by both an ester and a phenylthio moiety. The resulting ethyl 2-(phenylthio)-3-arylacrylates are versatile intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Their biological activities are an active area of research, with potential applications in anticancer and antimicrobial drug discovery.[1][2]

This document provides detailed protocols for the Knoevenagel condensation of this compound with aromatic aldehydes, a summary of representative quantitative data, and an overview of the potential applications of the products in drug development.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation of this compound with an aldehyde proceeds through a well-established mechanism. Initially, a weak base, such as piperidine, deprotonates the α-carbon of the this compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product. Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of the stable α,β-unsaturated product.

Knoevenagel_Mechanism EthylPhenylthioacetate This compound step1 Deprotonation EthylPhenylthioacetate->step1 Aldehyde Aldehyde (R-CHO) step2 Nucleophilic Attack Aldehyde->step2 Base Base (e.g., Piperidine) Base->step1 Product Ethyl 2-(phenylthio)-3-arylacrylate Carbanion Carbanion Intermediate Carbanion->step2 AldolAdduct Aldol Adduct step3 Protonation AldolAdduct->step3 + H₂O step4 Dehydration AldolAdduct->step4 step1->Carbanion + BH⁺ step2->AldolAdduct step3->AldolAdduct - OH⁻ step4->Product - H₂O

Caption: Knoevenagel condensation reaction mechanism.

A general workflow for this synthesis involves the reaction of the starting materials in a suitable solvent with a catalyst, followed by workup and purification of the final product.

Experimental_Workflow start Start reactants Combine this compound, Aldehyde, Solvent, and Catalyst start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the condensation reaction.

Quantitative Data Summary

The following table summarizes representative data for the Knoevenagel condensation of active methylene compounds with aromatic aldehydes, which can serve as a reference for the reaction of this compound. The yields and reaction times are influenced by the specific aldehyde, catalyst, and solvent system employed.

Aldehyde (Ar-CHO)Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl CyanoacetateDBU/H₂OWater0.3396[3]
4-ChlorobenzaldehydeEthyl CyanoacetateDIPEAcHexane3-693[4]
4-MethoxybenzaldehydeEthyl CyanoacetateGaCl₃Solvent-free-95
SyringaldehydeMalonic AcidPiperidineEthyl Acetate-High
4-ChlorobenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic AcidIonic Liquid0.5-284[5]

Experimental Protocols

The following protocols are adapted from established procedures for Knoevenagel condensations and can be applied to the reaction of this compound with various aldehydes.[3][4][6]

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and widely used method for Knoevenagel condensations.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol (5-10 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 2-(phenylthio)-3-arylacrylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: DBU-Catalyzed Condensation in Water

This protocol offers a more environmentally friendly approach using a water-based system.[3]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, prepare the DBU/water complex by reacting DBU (1.0 eq) with water (25 eq) and stirring for 3 hours at room temperature.[3]

  • To this mixture, add the aromatic aldehyde (1.0 eq) and this compound (1.0 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product can often be isolated by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If the product is not a solid, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Characterize the product by appropriate spectroscopic methods.

Applications in Drug Development

The α,β-unsaturated ester moiety present in the products of this condensation reaction is a key pharmacophore in a variety of biologically active molecules. The phenylthio group can also contribute to the pharmacological profile of these compounds.

  • Anticancer Agents: Chalcones, which share the α,β-unsaturated carbonyl core, are known to possess potent anticancer activities.[2] The acrylate derivatives synthesized through this reaction can be considered as analogues of combretastatin, a natural product with tubulin polymerization inhibitory activity.[1][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Antimicrobial Agents: The α,β-unsaturated system can act as a Michael acceptor, reacting with nucleophilic residues in biological targets such as enzymes and proteins in microorganisms. This reactivity is a basis for the development of novel antimicrobial agents.[2]

  • Intermediates for Heterocyclic Synthesis: The condensation products are valuable intermediates for the synthesis of more complex heterocyclic scaffolds, which are prevalent in many approved drugs.[8] For instance, the double bond can undergo various transformations, and the ester group can be hydrolyzed or converted to other functional groups, providing a handle for further molecular diversification.

The synthetic versatility of the Knoevenagel condensation, coupled with the potential biological activity of the resulting α-phenylthio acrylates, makes this reaction a valuable tool for researchers in medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of these compounds could lead to the development of novel therapeutic agents.

References

Application Notes and Protocols: Pummerer Rearrangement of Ethyl (phenylthio)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pummerer rearrangement is a powerful chemical transformation that converts sulfoxides with at least one α-hydrogen into α-acyloxy thioethers. This reaction, first reported by Rudolf Pummerer in 1909, has become a valuable tool in organic synthesis, offering a reliable method for the functionalization of the carbon atom alpha to a sulfur atom.[1][2] For derivatives of "Ethyl (phenylthio)acetate," this rearrangement provides a direct route to α-acetoxy-α-(phenylthio)acetate compounds, which are versatile intermediates in the synthesis of various organic molecules, including those with potential applications in drug development.

The general transformation involves the reaction of an alkyl sulfoxide with an activating agent, typically a carboxylic anhydride such as acetic anhydride, to yield an α-acyloxy thioether.[1][3][4] The reaction proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile. The versatility of the Pummerer rearrangement is demonstrated by the wide range of sulfoxide substrates and activating agents that can be employed.[1][2] Furthermore, variations of the reaction, such as additive, domino, asymmetric, and interrupted Pummerer reactions, have expanded its synthetic utility.[3]

This document provides detailed application notes, experimental protocols, and relevant data for the Pummerer rearrangement of this compound and its derivatives.

Reaction Mechanism and Signaling Pathway

The mechanism of the Pummerer rearrangement of this compound derivatives, using acetic anhydride as the activating agent, can be summarized in the following steps:

  • Acylation of the Sulfoxide: The sulfoxide oxygen atom acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride, forming an acyloxysulfonium ion and an acetate ion.

  • Deprotonation: The acetate ion acts as a base and removes a proton from the α-carbon (the carbon adjacent to the sulfur atom), leading to the formation of a sulfur ylide.

  • Formation of the Thionium Ion: The sulfur ylide undergoes elimination of an acetate group to form a resonance-stabilized thionium ion.

  • Nucleophilic Attack: The acetate ion then acts as a nucleophile and attacks the electrophilic carbon of the thionium ion, resulting in the final α-acyloxy thioether product.

Pummerer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ethyl_phenylthioacetate_sulfoxide Ethyl (phenylsulfinyl)acetate acyloxysulfonium Acyloxysulfonium Ion ethyl_phenylthioacetate_sulfoxide->acyloxysulfonium + Ac₂O acetic_anhydride Acetic Anhydride acetic_anhydride->acyloxysulfonium sulfur_ylide Sulfur Ylide acyloxysulfonium->sulfur_ylide - H⁺ acetic_acid Acetic Acid acyloxysulfonium->acetic_acid - H⁺ thionium_ion Thionium Ion sulfur_ylide->thionium_ion - AcO⁻ product Ethyl acetoxy(phenylthio)acetate thionium_ion->product + AcO⁻

Caption: General mechanism of the Pummerer rearrangement of Ethyl (phenylsulfinyl)acetate.

Applications in Drug Development and Organic Synthesis

The α-acyloxy thioether products derived from the Pummerer rearrangement of this compound derivatives are valuable synthetic intermediates. The presence of both an ester and a thioether group at the same carbon atom allows for a variety of subsequent transformations, making these compounds useful building blocks in the synthesis of more complex molecules.

  • Synthesis of α-Hydroxy and α-Keto Esters: The α-acetoxy group can be hydrolyzed to an alcohol, providing access to α-hydroxy esters. Subsequent oxidation can then yield α-keto esters, which are important pharmacophores in various drug molecules.

  • Carbon-Carbon Bond Formation: The α-position is activated for nucleophilic substitution, allowing for the introduction of various carbon-based functionalities.

  • Heterocyclic Synthesis: The functional groups present in the Pummerer product can be utilized in cyclization reactions to construct a variety of heterocyclic rings, which are common scaffolds in pharmaceuticals.[1]

  • Precursors to Biologically Active Molecules: While specific examples for this compound derivatives are not extensively documented in publicly available literature, the Pummerer rearrangement of structurally related β-keto sulfoxides has been applied to the synthesis of compounds like N-benzyloxycarbonyl-4-amino-2-hydroxybutyric acid, a key component in the synthesis of semisynthetic aminoglycoside antibiotics.

Quantitative Data

The following table summarizes representative quantitative data for the Pummerer rearrangement of sulfoxides structurally related to this compound. The reaction of β-keto sulfoxides provides a good model for the expected reactivity and yields.

SubstrateActivating AgentBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
ω-(p-Tolylsulfinyl)acetophenoneAcetic AnhydrideSodium AcetateAcetic Anhydride1001S-(p-Tolyl) 2-acetoxy-2-phenylthioacetateHighIriuchijima et al.
1-(p-Tolylsulfinyl)-2-pentanoneAcetic AnhydrideSodium AcetateAcetic Anhydride1001S-(p-Tolyl) 2-acetoxypentanethioateHighIriuchijima et al.
N-Benzyloxycarbonyl-β-alanylmethyl p-tolyl sulfoxideAcetic AnhydrideSodium AcetateAcetic Anhydride1001S-(p-Tolyl) 4-(N-benzyloxycarbonyl)amino-2-acetoxythiobutyrateHighIriuchijima et al.

Note: "High" yield is reported in the reference without a specific percentage for the direct Pummerer product, but subsequent transformations of this product proceeded in good to excellent yields.

Experimental Protocols

The following are detailed experimental protocols for the Pummerer rearrangement, adapted from procedures for structurally similar compounds.

Protocol 1: Pummerer Rearrangement of Ethyl (phenylsulfinyl)acetate

Materials:

  • Ethyl (phenylsulfinyl)acetate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl (phenylsulfinyl)acetate (1.0 eq).

  • Add anhydrous sodium acetate (1.2 eq) to the flask.

  • Add acetic anhydride (5.0 - 10.0 eq) as both the reagent and solvent. Alternatively, a high-boiling aprotic solvent like toluene can be used.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate. Caution: This reaction is exothermic and will release CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl acetoxy(phenylthio)acetate.

Experimental Workflow

Experimental_Workflow start Start reactants 1. Combine Ethyl (phenylsulfinyl)acetate, NaOAc, and Ac₂O in a flask. start->reactants reaction 2. Heat the mixture to 100-120 °C and monitor by TLC. reactants->reaction workup 3. Cool, quench with NaHCO₃, and extract with CH₂Cl₂. reaction->workup purification 4. Wash, dry, and concentrate the organic phase. workup->purification product 5. Purify by column chromatography. purification->product end End product->end

Caption: A typical experimental workflow for the Pummerer rearrangement.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of acetic anhydride is an exothermic process. Perform this step slowly and with caution.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

Conclusion

The Pummerer rearrangement of this compound derivatives is a valuable synthetic transformation for accessing α-acyloxy thioethers. These products serve as versatile intermediates for the synthesis of a range of functionalized molecules with potential applications in medicinal chemistry and drug development. The provided protocols and data offer a foundation for researchers to explore and utilize this reaction in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application of Ethyl (phenylthio)acetate in Natural Product Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (phenylthio)acetate is a sulfur-containing organic compound with potential applications in organic synthesis. The presence of the phenylthio group alpha to the ester carbonyl functionality makes it a versatile building block. The alpha protons are acidic and can be removed by a suitable base to generate a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol and alkylation reactions, which are fundamental transformations in the synthesis of complex organic molecules, including natural products. The phenylthio group can also be manipulated or removed in subsequent synthetic steps, adding to the strategic value of this reagent.

This document aims to provide a detailed overview of the application of this compound in the synthesis of natural products, based on currently available literature. However, a comprehensive search of scientific databases and patent literature did not yield specific examples of the total synthesis of a natural product where this compound was explicitly used as a key starting material or intermediate with detailed experimental protocols and quantitative data.

While direct applications in multi-step total syntheses of natural products are not readily found in the searched literature, the following sections detail the general reactivity and potential synthetic utility of this compound and related α-thioesters, which are relevant to the interests of researchers in natural product synthesis and drug development.

General Reactivity and Potential Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its enolate. The general reaction pathway is outlined below.

Enolate Formation and Subsequent Reactions

This compound can be deprotonated at the α-carbon using a variety of bases, such as lithium diisopropylamide (LDA) or sodium hydride, to form the corresponding enolate. This enolate is a soft nucleophile and can react with a range of electrophiles.

Enolate_Formation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound Enolate Enolate This compound->Enolate Deprotonation Base (e.g., LDA) Base (e.g., LDA) Electrophile (E+) Electrophile (E+) α-Substituted (phenylthio)acetate α-Substituted (phenylthio)acetate Enolate->α-Substituted (phenylthio)acetate Reaction with E+

Figure 1: General workflow for the generation and reaction of the enolate of this compound.

Potential Carbon-Carbon Bond Forming Reactions:

  • Aldol Reactions: The enolate of this compound can react with aldehydes and ketones to form β-hydroxy-α-(phenylthio)esters. These products are valuable synthetic intermediates, as the β-hydroxy ester motif is common in many natural products. The stereochemical outcome of such reactions (syn vs. anti diastereoselectivity) would be of significant interest and would likely depend on the reaction conditions, including the choice of base, solvent, and any Lewis acid additives.

  • Alkylation Reactions: Reaction of the enolate with alkyl halides can be used to introduce alkyl chains at the α-position. This is a fundamental method for building up the carbon skeleton of a target molecule.

  • Michael Additions: As a soft nucleophile, the enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Experimental Protocols (General Procedures)

While specific protocols for the use of this compound in natural product synthesis were not found, the following are general, representative procedures for reactions involving similar α-thioesters. These should be considered as starting points for methodological development.

General Procedure for Enolate Generation and Aldol Reaction:

  • A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • This compound (1.0 equivalent) is added dropwise to the LDA solution, and the mixture is stirred for a period of time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • The electrophile, such as an aldehyde or ketone (1.0-1.2 equivalents), dissolved in anhydrous THF, is then added slowly to the enolate solution at -78 °C.

  • The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α-(phenylthio)ester.

Quantitative Data

Due to the absence of specific examples in the literature, a table of quantitative data (e.g., yields, diastereoselectivity, enantioselectivity) for the application of this compound in natural product synthesis cannot be provided at this time. Researchers are encouraged to perform optimization studies for any new reaction being developed with this reagent.

Conclusion and Future Outlook

This compound possesses the requisite chemical functionality to be a valuable tool in the synthesis of complex natural products. Its ability to form a stable enolate that can participate in key carbon-carbon bond-forming reactions makes it a promising, yet seemingly underexplored, reagent in this field. The phenylthio group offers further opportunities for synthetic manipulation, such as oxidation to the corresponding sulfoxide or sulfone, which can enable further transformations or be used to control stereochemistry.

The lack of detailed reports on its application in total synthesis may suggest that other reagents are more commonly employed for the introduction of an acetate or thioacetate moiety. However, this also indicates an opportunity for new research to explore the synthetic potential of this compound, particularly in the context of developing novel, stereoselective methodologies for the construction of key building blocks for natural product synthesis. Future work could focus on systematically investigating its reactivity in aldol, alkylation, and other C-C bond-forming reactions, with a particular emphasis on controlling the stereochemical outcomes. Such studies would be of significant interest to the synthetic chemistry and drug development communities.

Troubleshooting & Optimization

Technical Support Center: Alkylation of Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the alkylation of Ethyl (phenylthio)acetate.

Troubleshooting Guides & FAQs

Here, we address common issues encountered during the alkylation of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Q1: My reaction has a low yield of the desired mono-alkylated product. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. The most common culprits are incomplete deprotonation, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation: For the alkylation to proceed, the α-proton of this compound must be abstracted to form the enolate. If this deprotonation is incomplete, you will have unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid deprotonation.[1][2][3] Ensure your reaction is conducted under strictly anhydrous conditions, as any moisture will quench the strong base.

  • Claisen Condensation: This is a common self-condensation reaction of esters in the presence of a base, leading to the formation of a β-keto ester.[4][5][6][7] This is particularly problematic when using alkoxide bases like sodium ethoxide, as the base can also act as a nucleophile.

    • Solution: Employ a strong, sterically hindered base such as LDA.[1][2][3] Add the this compound solution dropwise to the cooled LDA solution to ensure that the enolate is formed in the presence of an excess of base, minimizing the opportunity for the enolate to react with the starting ester.

  • Suboptimal Reaction Temperature: The temperature at which the enolate is formed and the alkylation is performed can significantly impact the reaction outcome.

    • Solution: Enolate formation with LDA is typically carried out at low temperatures, such as -78 °C, to ensure kinetic control and minimize side reactions. The alkylation step may require warming to a higher temperature, which should be optimized for your specific alkylating agent.

Issue 2: Formation of Multiple Products

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge in alkylation reactions. The primary side products are typically the di-alkylated product and the O-alkylated product.

  • Di-alkylation: If the mono-alkylated product still possesses an acidic α-proton, it can be deprotonated and undergo a second alkylation.[8]

    • Solution: To favor mono-alkylation, use a slight excess (around 1.1 equivalents) of the base and the alkylating agent. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile. If di-alkylation is still a significant issue, consider using a bulkier alkylating group if your synthesis allows.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can be alkylated at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9][10]

    • Solution: C-alkylation is generally favored with "soft" electrophiles like alkyl iodides and bromides.[9] To further promote C-alkylation, using a non-polar solvent can be beneficial. O-alkylation is more likely with "hard" electrophiles such as alkyl sulfates. For most standard alkylations with alkyl halides, C-alkylation is the major pathway.

  • S-Alkylation: A potential concern is the alkylation at the sulfur atom of the phenylthio group.

    • Clarification: For α-phenylthio substituted enolates, experimental evidence suggests that alkylation occurs exclusively at the α-carbon. Therefore, S-alkylation is not expected to be a significant side reaction under typical enolate alkylation conditions.

Issue 3: Reaction Fails to Proceed

Q3: My reaction is not proceeding, and I am recovering only the starting material. What should I check?

A3: If the reaction fails to initiate, it is crucial to systematically check your reagents and reaction setup.

  • Base Inactivity: Strong bases like LDA are sensitive to moisture and air.

    • Solution: Ensure your LDA solution is freshly prepared or properly stored. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Alkylating Agent Reactivity: The choice of alkylating agent is critical.

    • Solution: Primary alkyl iodides are the most reactive, followed by bromides and chlorides. Secondary halides react sluggishly, and tertiary halides will likely lead to elimination products instead of alkylation. Ensure your alkylating agent is pure and has not degraded.

  • Steric Hindrance: A sterically bulky substrate or alkylating agent can significantly slow down the reaction.

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or prolong the reaction time.

Quantitative Data Summary

While precise quantitative data for every possible reaction condition is extensive, the following table summarizes the expected outcomes based on general principles of enolate chemistry. The yields are indicative and can vary based on the specific substrate, reagents, and experimental conditions.

Reaction Condition Base Alkylating Agent Expected Major Product Potential Side Products Anticipated Yield Range (Major Product)
Kinetic Control LDAPrimary Alkyl IodideMono-C-alkylatedDi-alkylated, O-alkylated (minor)60-90%
Thermodynamic Control NaOEtPrimary Alkyl BromideMono-C-alkylatedClaisen Condensation, Di-alkylated40-70%
Excess Reagents LDAPrimary Alkyl Iodide (2.2 eq)Di-C-alkylatedMono-alkylated50-80%
Hindered Electrophile LDASecondary Alkyl IodideMono-C-alkylatedElimination Product< 40%

Experimental Protocols

Protocol 1: Mono-alkylation of this compound using LDA

This protocol is adapted from a standard procedure for the alkylation of a similar ester, methyl phenylacetate, and is a good starting point for optimization.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the solution at this temperature for 30 minutes to generate the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the intended alkylation pathway and the major competing side reactions.

Alkylation_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reactions Start This compound Enolate Enolate Anion Start->Enolate + Base Base Base (e.g., LDA) AlkylHalide Alkyl Halide (R-X) C_Product Desired C-Alkylated Product Enolate->C_Product + R-X O_Product O-Alkylated Side Product Enolate->O_Product + R-X (minor) Claisen_Product Claisen Condensation Product Enolate->Claisen_Product + Starting Material Di_Product Di-Alkylated Side Product C_Product->Di_Product + Base, + R-X

Caption: Main and side reaction pathways in the alkylation of this compound.

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Base Is the base strong enough and anhydrous? (e.g., fresh LDA) Start->Check_Base Check_Condensation Is Claisen condensation occurring? Start->Check_Condensation Check_Dialkylation Is di-alkylation observed? Start->Check_Dialkylation Check_OAlkylation Is O-alkylation a possibility? Start->Check_OAlkylation Sol_Base Use fresh, strong, non-nucleophilic base (LDA) under inert atmosphere. Check_Base->Sol_Base Sol_Condensation Add substrate to base at low temp. Check_Condensation->Sol_Condensation Sol_Dialkylation Use ~1.1 eq. of alkylating agent. Check_Dialkylation->Sol_Dialkylation Sol_OAlkylation Use soft electrophiles (R-I, R-Br). Check_OAlkylation->Sol_OAlkylation

Caption: A troubleshooting workflow for common issues in the alkylation reaction.

References

Technical Support Center: Purification of "Ethyl (phenylthio)acetate" by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "Ethyl (phenylthio)acetate" by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of "this compound".

ProblemPotential Cause(s)Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough to move the compound.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Assess the stability of "this compound" on a small amount of silica gel before performing a large-scale column. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina.
Poor separation of product and impurities The chosen solvent system has poor selectivity for the separation.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation between "this compound" and its impurities. An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation on a column.
The column was improperly packed, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended for a homogenous column bed.
The column was overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the eluent, such as a few drops of acetic acid, if your compound is acidic in nature, or triethylamine if it is basic. However, for "this compound", this is less likely to be the primary issue.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel in a narrow band.
Inconsistent Rf values between TLC and column The conditions for TLC and column chromatography are not identical.Ensure the same batch of silica gel and the exact same solvent mixture are used for both TLC and the column. Chamber saturation in the TLC tank can also affect Rf values.
Visualization of spots on TLC is difficult "this compound" is not strongly UV-active.Use a potassium permanganate stain or p-anisaldehyde stain for visualization.[1] Thioethers can often be visualized with these stains after gentle heating.[1] UV shadowing at 254 nm can also be effective if the compound quenches fluorescence.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of "this compound"?

A common and effective solvent system for the purification of "this compound" and similar aryl thioethers is a mixture of hexane and ethyl acetate. A good starting point is a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, gradually increasing the polarity as needed.

Q2: How can I determine the optimal solvent system for my specific separation?

The optimal solvent system should be determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your desired product, "this compound," an Rf value between 0.2 and 0.4, while maximizing the separation from any impurities.

Q3: What are the common impurities in the synthesis of "this compound" and how can I separate them?

Common impurities can include unreacted starting materials such as thiophenol and ethyl bromoacetate, as well as byproducts like diphenyl disulfide (from oxidation of thiophenol). Diphenyl disulfide is less polar than the product and will elute earlier from the column. Thiophenol is more polar and will have a lower Rf value. A well-optimized hexane/ethyl acetate gradient should effectively separate these impurities.

Q4: Is "this compound" stable on silica gel?

While many thioethers are stable on silica gel, it is always good practice to test for stability. This can be done by spotting a solution of the purified compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots (decomposition products) have appeared. If instability is an issue, switching to a neutral stationary phase like alumina may be beneficial.

Q5: How can I visualize "this compound" on a TLC plate?

"this compound" may not be strongly visible under UV light. Effective visualization can often be achieved using a potassium permanganate stain or a p-anisaldehyde stain, which are reactive towards the sulfur atom.[1] Gentle heating of the TLC plate after dipping in the stain is usually required.

Experimental Protocol: Purification of "this compound" by Flash Column Chromatography

This protocol outlines a general procedure for the purification of "this compound" using flash column chromatography.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product in various ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for "this compound".

  • Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material to be purified. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude "this compound" in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica layers.

  • Apply gentle air pressure to the top of the column to begin the elution process.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).

  • If a gradient elution is necessary, gradually increase the polarity of the solvent system by increasing the percentage of ethyl acetate.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which fractions contain the purified "this compound".

  • Spot the crude material, the collected fractions, and a pure standard (if available) on the same TLC plate for comparison.

  • Combine the pure fractions containing the desired product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".

Quantitative Data Summary

The following table provides estimated chromatographic parameters for the purification of "this compound". Note that actual values may vary depending on the specific experimental conditions.

ParameterValue / RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash column chromatography.
Mobile Phase Hexane / Ethyl AcetateA gradient from 98:2 to 80:20 is often effective.
Estimated Rf Value 0.2 - 0.4In an optimized hexane/ethyl acetate system. This should be confirmed by TLC.
Visualization UV (254 nm), Potassium Permanganate Stain, p-Anisaldehyde StainStaining is often more reliable for thioethers.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Determines Initial Eluent Load 3. Sample Loading Column_Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identifies Pure Fractions Isolate 7. Product Isolation (Rotary Evaporation) Combine->Isolate Purified_Product Purified_Product Isolate->Purified_Product Purified Ethyl (phenylthio)acetate

Caption: Experimental workflow for the purification of "this compound".

troubleshooting_workflow Start Problem Encountered During Purification Check_TLC Review TLC Data (Rf, Separation) Start->Check_TLC Check_Stability Assess Compound Stability on Silica Start->Check_Stability Low Recovery/ New Spots Adjust_Solvent Adjust Solvent System (Polarity/Composition) Check_TLC->Adjust_Solvent Poor Separation or Rf Repack_Column Repack Column (Check for channels) Check_TLC->Repack_Column Streaking/ Irregular Bands Check_Loading Review Sample Loading (Concentration, Volume) Check_TLC->Check_Loading Broad Bands Outcome Successful Purification Adjust_Solvent->Outcome Repack_Column->Outcome Check_Loading->Outcome Check_Stability->Outcome Change Stationary Phase (e.g., Alumina)

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Low Conversion in Ethyl (phenylthio)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl (phenylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion and yield in this reaction. The primary route for this synthesis is the SN2 reaction between a thiophenolate salt and an ethyl haloacetate, a variation of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a Williamson thioether synthesis. This involves the deprotonation of thiophenol with a suitable base to form the thiophenolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in an SN2 reaction.

Q2: My reaction has stalled, and I see a significant amount of unreacted starting material. What are the likely causes?

A stalled reaction with low conversion can be attributed to several factors:

  • Insufficient Base: The base may not be strong enough to fully deprotonate the thiophenol, or an insufficient amount was used.

  • Reagent Quality: Degradation of the ethyl haloacetate or the base can lead to reduced reactivity.

  • Low Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.

  • Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.

Q3: I am observing the formation of side products. What are the most common side reactions?

The most common side reaction is the oxidation of the thiophenolate intermediate to form diphenyl disulfide. This is particularly prevalent if the reaction is exposed to air (oxygen) for extended periods. Another potential side reaction is the elimination (E2) reaction of the ethyl haloacetate, especially if a sterically hindered or very strong base is used at elevated temperatures, although this is less common with primary halides.

Q4: How can I improve the yield and conversion of my reaction?

To enhance the yield and conversion, consider the following:

  • Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and stoichiometry of the reactants.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A base that is strong enough to deprotonate the thiol without promoting side reactions is ideal. The solvent should be able to dissolve all reactants.

  • Use of a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can significantly improve the reaction rate and yield by transporting the thiophenolate anion into the organic phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion (High Starting Material) 1. Insufficient Base: The base is not strong enough or used in insufficient quantity to deprotonate the thiophenol.1. Use a stronger base (e.g., sodium ethoxide, sodium hydride). Ensure at least one molar equivalent of base is used.
2. Poor Reagent Quality: Ethyl haloacetate has hydrolyzed, or the base has been deactivated by moisture.2. Use freshly opened or purified reagents. Ensure all glassware and solvents are anhydrous.
3. Low Reaction Temperature: The reaction is too slow at the current temperature.3. Gradually increase the reaction temperature while monitoring for side product formation by TLC or GC.
4. Inadequate Mixing: Poor stirring in a heterogeneous mixture can limit the reaction rate.4. Use a more efficient stirring method (e.g., mechanical stirrer) or consider a solvent system that provides better solubility.
Formation of Diphenyl Disulfide 1. Oxidation of Thiophenolate: The reaction is exposed to oxygen from the air.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use.
Product is Difficult to Purify 1. Presence of Unreacted Thiophenol: Incomplete reaction or insufficient base.1. During workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove acidic thiophenol.
2. Presence of (Phenylthio)acetic acid: Hydrolysis of the ester product during workup.2. Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.

Experimental Protocols

Protocol 1: Standard Synthesis in a Homogeneous System

This protocol describes a standard laboratory procedure for the synthesis of this compound using a strong base in an organic solvent.

Materials:

  • Thiophenol

  • Ethyl chloroacetate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous ethanol (or another suitable anhydrous solvent like THF or DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Base Addition: To the flask, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction) followed by the slow addition of sodium ethoxide (1.1 equivalents). If using sodium hydride, add it to the solvent first and allow the hydrogen gas to evolve completely.

  • Thiophenol Addition: Slowly add thiophenol (1.0 equivalent) to the stirred solution of the base at room temperature. Stir for 15-30 minutes to ensure complete formation of the sodium thiophenolate.

  • Ethyl Chloroacetate Addition: Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and water. d. Transfer the mixture to a separatory funnel and separate the layers. e. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine. f. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). g. Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis

This protocol is a highly efficient method that can be performed under milder conditions and often results in higher yields.[1]

Materials:

  • Thiophenol

  • Acyl chloride (e.g., chloroacetyl chloride, which would then be esterified, or directly with ethyl chloroacetate)

  • Dichloromethane (DCM)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium chloride (TBAC) or Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine thiophenol (1.0 equivalent) and dichloromethane.

  • Aqueous Base: Add a 10% aqueous solution of sodium hydroxide (a sufficient excess to deprotonate the thiophenol).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., 5-10 mol%).

  • Reactant Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Slowly add the ethyl chloroacetate (1.0 equivalent).

  • Reaction: Continue to stir the reaction mixture vigorously at 0 °C. The reaction is often complete within a short period (e.g., 5-30 minutes).[1] Monitor the reaction by TLC or GC.

  • Workup: a. Transfer the reaction mixture to a separatory funnel and separate the organic layer. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the product as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the effect of a phase-transfer catalyst on the yield of a similar S-benzoylation of thiophenol, which demonstrates the significant improvement in yield with a PTC.[1]

Catalyst Yield (%) Reaction Time Temperature
None4320 min0 °C
Tetrabutylammonium chloride (TBAC)>905 min0 °C
Tetrabutylammonium bromide (TBAB)Lower than TBAC20 min0 °C

Table 1: Effect of Phase-Transfer Catalyst on Thioester Synthesis Yield.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate Deprotonation Base Base (e.g., NaOEt) Base->Thiophenolate Product This compound Thiophenolate->Product SN2 Attack Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Product Byproduct Salt Byproduct (e.g., NaCl) Ethyl_Chloroacetate->Byproduct Displacement of Cl-

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Conversion of This compound Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Optimize Systematically Optimize Conditions Check_Reagents->Optimize Reagents Impure Check_Stoichiometry Review Stoichiometry (Base, Electrophile) Check_Conditions->Check_Stoichiometry Conditions OK Check_Conditions->Optimize Conditions Suboptimal Check_Stoichiometry->Optimize Stoichiometry OK Check_Stoichiometry->Optimize Stoichiometry Incorrect Consider_PTC Consider Phase-Transfer Catalysis Check_Stoichiometry->Consider_PTC Heterogeneous Success Improved Conversion Optimize->Success Consider_PTC->Success

Caption: Troubleshooting workflow for low conversion.

References

Byproducts formed during the fluorination of "Ethyl (phenylthio)acetate".

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the fluorination of Ethyl (phenylthio)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a second, more fluorinated product. How can I favor the mono-fluorinated product?

A1: The formation of a di-fluorinated byproduct, Ethyl 2,2-difluoro-2-(phenylthio)acetate, is a common issue, particularly in electrochemical fluorination.[1] To minimize its formation, consider the following adjustments:

  • Reaction Time/Charge Passed: Prolonged reaction times or excessive charge passed during electrolysis can lead to over-fluorination.[1] Carefully monitor the reaction progress and stop it once the starting material is consumed to an optimal level.

  • Electrode Potential: In electrochemical fluorination, the applied potential is a critical parameter.[2][3] A lower potential may favor the formation of the mono-fluorinated product. It is advisable to perform optimization studies to find the ideal potential for your specific setup.

  • Reagent Stoichiometry: When using chemical fluorinating agents like Selectfluor, precise control of the stoichiometry is crucial. Using a significant excess of the fluorinating agent will likely increase the yield of the di-fluorinated product.

Q2: I am observing byproducts with a higher molecular weight, and my NMR suggests oxidation. What could be happening?

A2: The sulfur atom in this compound is susceptible to oxidation under the reaction conditions, especially during electrochemical fluorination which is an oxidative process. This can lead to the formation of sulfoxide and sulfone byproducts.

  • Reaction Conditions: Ensure that your reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.

  • Electrode Potential: A very high anodic potential in electrochemical fluorination can promote oxidation of the sulfide.

  • Choice of Fluorinating Agent: While powerful fluorinating agents are effective, they can also be strong oxidants.[4] If sulfoxidation is a persistent issue, exploring milder fluorinating agents could be a viable strategy.

Q3: The fluorination is not proceeding, and I am recovering my starting material. What are the likely causes?

A3: A lack of reactivity can stem from several factors:

  • Reagent Quality: Ensure that your fluorinating agent is active. For instance, Selectfluor is a stable salt, but it's good practice to use a freshly opened bottle or one that has been stored properly.[4] For electrochemical methods, the purity and dryness of the electrolyte and solvent are paramount.

  • Reaction Setup (Electrochemical): In electrochemical fluorination using TBAF, the presence of an acid, such as triflic acid, can be crucial for successful fluorination.[2][3] The ratio of TBAF to triflic acid plays a key role in the reaction's efficiency.[2][3]

  • Temperature: Some fluorination reactions may require elevated temperatures to proceed at a reasonable rate. Check literature precedents for the specific fluorinating agent you are using.

Byproduct Summary

Byproduct NameChemical FormulaFormation Conditions
Ethyl 2,2-difluoro-2-(phenylthio)acetateC10H10F2O2SProlonged reaction time, excess fluorinating agent, high electrode potential.[1]
Ethyl (phenylsulfinyl)acetateC10H12O3SOxidative conditions, high electrode potential.
Ethyl (phenylsulfonyl)acetateC10H12O4SStrong oxidative conditions, high electrode potential.

Experimental Protocols

Electrochemical Fluorination of Mthis compound (as a model for this compound)

This protocol is adapted from studies on mthis compound and should be optimized for this compound.[2][3]

Materials:

  • Mthis compound (precursor)

  • Tetrabutylammonium fluoride (TBAF)

  • Triflic acid

  • Acetonitrile (ACN), anhydrous

  • Undivided electrochemical cell with platinum electrodes

Procedure:

  • In an undivided electrochemical cell, prepare a solution of the precursor (e.g., 25 mM), TBAF (e.g., 154 mM), and triflic acid (e.g., 104.6 mM) in anhydrous acetonitrile.

  • Conduct the electrolysis under potentiostatic conditions (e.g., at a constant potential of 1.4 V vs. Ag/Ag+).

  • The reaction is typically run for a set time, for example, 30 minutes, at room temperature.

  • Monitor the reaction progress by a suitable analytical method such as GC-MS or HPLC.

  • Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction, and purification by column chromatography.

Note: The optimal conditions, including concentrations, potential, and time, will need to be determined experimentally.

Reaction Pathway Diagram

Fluorination_Byproducts start This compound mono_fluoro Ethyl 2-fluoro-2-(phenylthio)acetate (Desired Product) start->mono_fluoro + [F] sulfoxide Ethyl (phenylsulfinyl)acetate (Oxidation Byproduct) start->sulfoxide + [O] di_fluoro Ethyl 2,2-difluoro-2-(phenylthio)acetate (Over-fluorination Byproduct) mono_fluoro->di_fluoro + [F] (excess)

Caption: Reaction pathways in the fluorination of this compound.

References

Optimizing base and solvent conditions for "Ethyl (phenylthio)acetate" deprotonation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful deprotonation of Ethyl (phenylthio)acetate.

Frequently Asked Questions (FAQs)

Q1: What makes the α-protons of this compound acidic?

The protons on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic due to two main factors. First, the electron-withdrawing nature of the adjacent ester carbonyl group helps to stabilize the resulting carbanion (enolate) through resonance. Second, the adjacent phenylthio (PhS) group provides additional stabilization. The sulfur atom can stabilize the negative charge on the adjacent carbon through polar effects and potentially through conjugation.[1] This combined effect makes the α-protons significantly more acidic than a simple alkane C-H bond and allows for deprotonation with a suitable strong base.

Q2: I'm getting low yields of my desired product after deprotonation and alkylation. What are the common causes?

Low yields can stem from several issues:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the ester. A base's conjugate acid should have a pKa significantly higher than that of the ester (pKa of typical esters is ~25).[2]

  • Base-Induced Side Reactions: Using nucleophilic bases like alkoxides (e.g., sodium ethoxide) can lead to side reactions such as Claisen condensation, where the enolate attacks the carbonyl group of another ester molecule.[3] Hydroxide bases can cause hydrolysis of the ester.

  • Wrong Temperature: Enolate formation is often performed at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control.[4][5] Running the reaction at higher temperatures can lead to decomposition or undesired thermodynamic products.

  • Moisture Contamination: Strong bases like LDA and NaH are extremely sensitive to water. Any moisture in the solvent, glassware, or starting material will quench the base, leading to incomplete deprotonation.

Q3: How do I choose the right base for deprotonation?

The ideal base should be strong enough to completely and rapidly deprotonate the ester without acting as a nucleophile.[2]

  • Lithium diisopropylamide (LDA): This is a very common and effective choice. It is an extremely strong, non-nucleophilic, sterically hindered base.[2] Its bulkiness prevents it from adding to the ester carbonyl group, and it provides nearly quantitative conversion to the enolate, which minimizes self-condensation reactions.

  • Sodium Hydride (NaH): Another strong, non-nucleophilic base that can be used. Reactions with NaH are often slower and heterogeneous but are effective at forming the sodium enolate.[2]

  • Alkoxides (e.g., Sodium Ethoxide, NaOEt): These bases are generally not recommended for simple deprotonation prior to alkylation because they are also nucleophiles and establish an equilibrium with the ester, leading to low enolate concentrations and promoting Claisen condensation.[3] They are more suitable for systems with more acidic protons, like β-keto esters.[6][7]

Q4: What is the best solvent for this reaction?

Aprotic, non-hydroxylic ether solvents are standard for enolate formation.[2][8]

  • Tetrahydrofuran (THF): This is the most common solvent for reactions involving LDA.[2] It is polar enough to dissolve the reagents but is aprotic and weakly coordinating, which favors C-alkylation over O-alkylation of the resulting enolate.[9]

  • Strongly Coordinating Solvents (HMPA, DMPU): Additives like HMPA can be used to break up enolate aggregates, potentially increasing reactivity.[9][10] However, they can also shift the selectivity of ambident enolates towards O-alkylation. Due to the toxicity of HMPA, safer alternatives like DMPU are often preferred.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction does not proceed / Starting material recovered 1. Base is not strong enough. 2. Moisture in the reaction. 3. Reaction temperature too low. 1. Switch to a stronger base like LDA or NaH. Ensure the base's conjugate acid pKa is >25.[2]2. Thoroughly dry all glassware. Use anhydrous solvent (distilled from a suitable drying agent). Ensure starting materials are dry.3. While -78 °C is common for base addition, some reactions may require warming to 0 °C or room temperature for completion. Monitor with TLC.
Low yield / Mixture of products 1. Incomplete enolate formation. 2. Claisen self-condensation. 3. Competing O-alkylation vs. C-alkylation. 1. Use a full equivalent of a strong, non-nucleophilic base like LDA to ensure quantitative conversion to the enolate.[2]2. Avoid nucleophilic bases like NaOEt. Use a hindered base like LDA at low temperatures (-78 °C) to form the enolate quickly and completely before adding the electrophile.3. Use weakly coordinating solvents like THF to favor C-alkylation.[9] Soft electrophiles (like alkyl halides) also favor C-alkylation.[10]
Formation of a thick precipitate / Reaction stalls Poor solubility of the enolate. The lithium enolate formed with LDA is generally soluble in THF.[2] If using NaH, the sodium enolate may have lower solubility. Consider switching to a different base/counterion system (e.g., KHMDS) or adding a co-solvent if compatible with the reaction.

Experimental Protocols & Visualizations

Protocol 1: Deprotonation using LDA in THF

This protocol describes the quantitative formation of the lithium enolate of this compound, ready for reaction with an electrophile.

1. Reagent Preparation:

  • Thoroughly dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon.
  • Prepare a solution of anhydrous THF.
  • Use a commercially available solution of LDA or prepare it in situ.

2. Reaction Setup:

  • Assemble the reaction flask with a stirrer bar, septa, and a nitrogen/argon inlet.
  • Flush the entire system with inert gas.
  • Using a syringe, add anhydrous THF to the flask.
  • Cool the flask to -78 °C using a dry ice/acetone bath.

3. Enolate Formation:

  • Slowly add 1.05 equivalents of LDA solution to the stirred THF via syringe.
  • In a separate, dry flask, dissolve 1.00 equivalent of this compound in a small amount of anhydrous THF.
  • Slowly add the solution of this compound to the LDA solution at -78 °C.
  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution is now ready for the addition of an electrophile.

Workflow & Troubleshooting Diagrams

Deprotonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Next Step Dry_Glassware Dry Glassware & Prepare Anhydrous Solvent Setup_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Setup_Apparatus Cool_Solvent Cool Solvent to -78 °C Setup_Apparatus->Cool_Solvent Add_Base Add Strong Base (e.g., LDA) Cool_Solvent->Add_Base Add_Substrate Add this compound Add_Base->Add_Substrate Stir Stir for 30-60 min Add_Substrate->Stir Ready Enolate Solution Ready Stir->Ready Add_Electrophile Add Electrophile (e.g., Alkyl Halide) Ready->Add_Electrophile

Caption: General workflow for the deprotonation of this compound.

Troubleshooting_Tree Problem Problem: Low Yield or No Reaction Cause1 Incomplete Deprotonation? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Degradation? Problem->Cause3 Sol1a Is base strong enough? (pKa > 25) Cause1->Sol1a Check Base Sol1b Is reaction anhydrous? Cause1->Sol1b Check Conditions Sol2a Using nucleophilic base? (e.g., NaOEt) Cause2->Sol2a Check Base Type Sol3a Is temperature too high? Cause3->Sol3a Check Temperature Rec1a Action: Use LDA or NaH Sol1a->Rec1a Rec1b Action: Dry solvent/glassware Sol1b->Rec1b Rec2a Action: Switch to non-nucleophilic base (LDA) Sol2a->Rec2a Rec3a Action: Maintain low temp (e.g., -78 °C) Sol3a->Rec3a

Caption: Troubleshooting decision tree for poor reaction outcomes.

References

Technical Support Center: Reactions of Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (phenylthio)acetate, focusing on the prevention of undesired O-alkylation during enolate reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a C-alkylation on this compound, but I am observing a significant amount of the O-alkylated by-product. What are the general principles to favor C-alkylation?

A1: The competition between C- and O-alkylation is a common challenge in enolate chemistry. To favor C-alkylation, you should consider the following factors:

  • Base and Counter-ion: Use a strong, bulky, non-nucleophilic base that forms a tight ion pair with the enolate. Lithium diisopropylamide (LDA) is an excellent choice as the lithium counter-ion coordinates strongly with the oxygen atom of the enolate, sterically hindering O-alkylation.[1][2][3][4]

  • Solvent: Employ a non-polar, aprotic solvent such as Tetrahydrofuran (THF) or diethyl ether. These solvents do not solvate the cation as strongly, maintaining the tight ion pair and favoring C-alkylation.

  • Electrophile: Use a "soft" electrophile. Alkyl iodides and bromides are considered soft and preferentially react at the more nucleophilic carbon atom of the enolate.[1]

  • Temperature: Conduct the reaction at low temperatures (e.g., -78 °C). This kinetically controlled condition favors the formation of the C-alkylated product.[2][5]

Q2: Why am I getting more O-alkylation when using Sodium Hydride (NaH) as a base?

A2: Sodium hydride (NaH) is a smaller, less sterically hindered base compared to LDA. The sodium cation does not coordinate as tightly with the enolate oxygen as lithium. This "naked" enolate has more negative charge density on the oxygen atom, making it more susceptible to attack by the electrophile, thus leading to a higher proportion of the O-alkylated product.[6] Reactions with NaH are often run at higher temperatures, which favors the thermodynamically more stable product, which can sometimes be the O-alkylated isomer.

Q3: Can the choice of alkylating agent influence the C/O alkylation ratio?

A3: Absolutely. The nature of the electrophile plays a crucial role based on the Hard and Soft Acids and Bases (HSAB) principle. The carbon center of the enolate is a "soft" nucleophile, while the oxygen center is "hard".

  • Soft Electrophiles (e.g., methyl iodide, benzyl bromide) will preferentially react with the soft carbon center, leading to C-alkylation.

  • Hard Electrophiles (e.g., dimethyl sulfate, alkyl tosylates) will favor reaction at the hard oxygen center, resulting in O-alkylation.

Q4: I am still observing by-products. What are other potential side reactions?

A4: Besides O-alkylation, other side reactions can occur:

  • Dialkylation: If a second acidic proton is present on the α-carbon after the initial alkylation, a second alkylation can occur. Using a slight excess of the base and carefully controlling the stoichiometry of the alkylating agent can minimize this.

  • Aldol Condensation: If the enolate reacts with the ester carbonyl of another molecule of this compound, it can lead to self-condensation products. This is more prevalent with smaller, more reactive enolates and can be minimized by using a strong, bulky base like LDA which ensures complete and rapid enolate formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of O-alkylation product Use of a small, non-coordinating cation base (e.g., NaH, KH).Switch to a lithium base, preferably LDA, to promote a tighter ion pair and favor C-alkylation.[1][2][3]
Use of a polar aprotic solvent (e.g., DMF, DMSO).Change to a non-polar aprotic solvent like THF or diethyl ether.
Use of a "hard" electrophile (e.g., dimethyl sulfate).Use a "soft" electrophile like an alkyl iodide or bromide.[1]
Reaction temperature is too high.Perform the deprotonation and alkylation at low temperatures (-78 °C).[2][5]
Low or no conversion The base is not strong enough to completely deprotonate the substrate.Ensure you are using a sufficiently strong base like LDA. Verify the quality and concentration of your base.
The reaction temperature is too low for the alkylating agent to react.While deprotonation should be at low temperature, a slight warming of the reaction mixture after the addition of the alkylating agent may be necessary. Monitor the reaction closely by TLC.
The alkylating agent is not reactive enough (e.g., a secondary or bulky primary halide).Use a more reactive primary alkyl iodide or a benzyl/allyl halide.[1]
Formation of multiple products (poly-alkylation) Use of excess alkylating agent or incomplete deprotonation.Use a slight excess of the base to ensure full enolate formation. Add the alkylating agent slowly and use a stoichiometry of ~1.0-1.1 equivalents.
Formation of dark-colored, complex mixture Possible decomposition of the starting material or product.Ensure all reagents and solvents are pure and dry. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.

Data Presentation: C- vs. O-Alkylation Ratios

The following table provides illustrative data on how reaction conditions can influence the ratio of C- to O-alkylation products in the methylation of an enolate. While this data is for a related β-ketoester system, the principles are directly applicable to this compound.

Substrate Base Solvent Electrophile Temperature (°C) C/O Ratio (approx.)
Ethyl AcetoacetateNaHDMFCH₃I2570:30
Ethyl AcetoacetateLDATHFCH₃I-78>95:5
Ethyl AcetoacetateNaHDMF(CH₃)₂SO₄2510:90
Ethyl AcetoacetateLDATHF(CH₃)₂SO₄-7840:60

This data is representative and actual ratios for this compound may vary.

Experimental Protocol: Selective C-Alkylation of this compound

This protocol details a procedure optimized for the selective C-alkylation of this compound using methyl iodide as a representative electrophile.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add methyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-alkylated product, Ethyl 2-(phenylthio)propanoate.

Visualization of Selectivity Control

The following diagram illustrates the key decision points and their influence on the outcome of the alkylation reaction.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Base Base C_Alkylation Favored C-Alkylation Base->C_Alkylation LDA (Li+ cation) O_Alkylation Favored O-Alkylation Base->O_Alkylation NaH (Na+ cation) Solvent Solvent Solvent->C_Alkylation THF (non-polar) Solvent->O_Alkylation DMF (polar aprotic) Electrophile Electrophile Electrophile->C_Alkylation Alkyl Iodide (soft) Electrophile->O_Alkylation Alkyl Sulfate (hard) Temperature Temperature Temperature->C_Alkylation Low Temp (-78 °C) Temperature->O_Alkylation Higher Temp (e.g., 25 °C)

References

Technical Support Center: Purification of Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted thiophenol from "Ethyl (phenylthio)acetate."

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound from unreacted thiophenol.

Issue 1: Emulsion Formation During Extractive Workup

Question: I am trying to remove thiophenol using a mild basic wash, but I'm getting a persistent emulsion at the aqueous-organic interface. What should I do?

Answer:

Emulsion formation is a common issue when washing organic layers with aqueous solutions. Here are several strategies to resolve it:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help break up the emulsion.

  • Filtration through Celite: Filter the entire mixture through a pad of Celite. This can often break the emulsion and allow for clear layer separation.

  • Solvent Modification: Add more of the organic solvent to decrease the concentration of the emulsifying agent.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.

Issue 2: Product Loss During Purification

Question: I am losing a significant amount of my "this compound" product during the purification process. What are the likely causes and how can I prevent this?

Answer:

Product loss can occur through several mechanisms depending on the purification method:

  • Hydrolysis of the Ester: Thiophenol is acidic (pKa ~6.6) and is often removed with a basic wash.[1] However, "this compound" contains a base-sensitive ester group. Using strong bases (like NaOH or KOH) or prolonged exposure to even mild bases (like NaHCO₃) can cause hydrolysis of your product.

    • Solution: Use a very dilute and cold (0-5 °C) solution of a mild base like sodium bicarbonate for the extraction and minimize the contact time. Immediately after the base wash, wash with brine and dry the organic layer.

  • Co-elution during Chromatography: If the polarity of your product and thiophenol are very similar, they may co-elute during flash chromatography.

    • Solution: Optimize your solvent system for flash chromatography using Thin Layer Chromatography (TLC). A solvent system that gives a good separation between your product and thiophenol (ideally a ΔRf > 0.2) should be used. A common solvent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[2][3]

  • Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product amount is small.

    • Solution: Use a rotary evaporator with controlled temperature and pressure. For very small scales, consider removing the solvent under a gentle stream of nitrogen.

Issue 3: Incomplete Removal of Thiophenol

Question: After purification, I still detect the characteristic odor of thiophenol in my product, and NMR analysis confirms its presence. How can I improve the removal efficiency?

Answer:

If residual thiophenol remains, consider the following options:

  • Repeat the Purification Step: A second pass through the chosen purification method (e.g., another basic wash or a second chromatographic purification) may be necessary.

  • Use a Scavenger Resin: Thiol-scavenging resins can be very effective for removing trace amounts of thiols.[4][5][6] These are solid-supported reagents that covalently bind to the thiol, which can then be removed by simple filtration.

  • Oxidative Workup: In some cases, a mild oxidative workup can be employed to convert the residual thiophenol to diphenyl disulfide. Diphenyl disulfide is generally less volatile and has a different polarity, making it easier to separate by chromatography or distillation.[1][7] A common method is to wash the organic layer with a dilute solution of iodine or potassium bromate.[7] Caution: Ensure your desired product, "this compound," is stable to the oxidizing agent. A small-scale test reaction is recommended.

  • Adsorption on Activated Carbon: Activated carbon can be used to adsorb thiophenol.[8][9] Stirring the crude product solution with activated carbon followed by filtration can remove significant amounts of thiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted thiophenol from "this compound"?

A1: The "best" method depends on the scale of your reaction, the amount of thiophenol to be removed, and the required purity of your final product. Here is a comparison of common methods:

MethodProsConsBest For
Mild Basic Extraction Fast, simple, and inexpensive for bulk removal.Risk of ester hydrolysis.[7] May not remove trace amounts. Can cause emulsions.Initial, bulk removal of large excesses of thiophenol.
Flash Column Chromatography Can provide very high purity.[2][10] Separates a wide range of impurities.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column.Achieving high purity, especially for smaller scale reactions.
Adsorption (Activated Carbon) Good for removing significant amounts of thiophenol.[8][9] Simple procedure.May not be selective and can adsorb the product as well.Removing moderate amounts of thiophenol when selectivity is not a primary concern.
Scavenger Resins Highly selective for thiols.[4][5] Simple filtration workup. Excellent for removing trace amounts.Can be expensive. May require longer reaction times for complete scavenging.Removing the final traces of thiophenol to achieve very high purity.
Oxidative Workup Effectively converts thiophenol to an easier-to-separate disulfide.[1][7]The product must be stable to the oxidizing conditions. Introduces new reagents that need to be removed.Cases where other methods have failed to remove trace amounts and the product is known to be stable.

Q2: Can I use a strong base like NaOH to extract the thiophenol?

A2: It is highly discouraged to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the extractive workup. "this compound" contains an ester functional group that is susceptible to base-catalyzed hydrolysis.[7][11] The use of a strong base would likely lead to the saponification of your product, resulting in the formation of the corresponding carboxylate salt and ethanol, thus significantly reducing your yield. A mild base like sodium bicarbonate (NaHCO₃) is a safer, albeit less efficient, alternative.

Q3: What are the safety precautions I should take when working with thiophenol?

A3: Thiophenol is a toxic compound with an extremely unpleasant and persistent odor.[12] All manipulations should be performed in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. To neutralize the odor and residual thiophenol on glassware and in waste streams, a bleach solution can be used.[12] All waste containing thiophenol should be disposed of according to your institution's hazardous waste guidelines.

Q4: How can I monitor the removal of thiophenol?

A4: The most common methods for monitoring the progress of the purification are:

  • Thin Layer Chromatography (TLC): TLC is an excellent tool to visualize the separation of "this compound" from thiophenol. Staining with potassium permanganate can be effective for visualizing thiols.

  • Odor: The potent, unpleasant odor of thiophenol is a very sensitive, albeit qualitative, indicator of its presence. The absence of the odor is a good sign of successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for quantitative assessment of thiophenol contamination in the final product by integrating the characteristic peaks of both compounds.

Experimental Protocols

Protocol 1: Mild Basic Extractive Workup

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash quickly to minimize contact time.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between "this compound" and thiophenol (Rf of the product should be around 0.3-0.4).[2]

  • Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the chosen solvent system.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane and load it onto the column.[2][13]

  • Elution: Elute the column with the chosen solvent system, applying positive pressure.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Thiol Scavenger Resin

  • Dissolve the crude product containing trace amounts of thiophenol in a suitable solvent (e.g., dichloromethane or THF).

  • Add the thiol scavenger resin (typically 2-3 equivalents relative to the estimated amount of residual thiophenol).

  • Stir the mixture at room temperature. The required time can vary, so monitor the reaction by TLC until the thiophenol spot disappears.

  • Filter off the resin and wash it with the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_bulk Bulk Removal Options cluster_polishing Polishing Options start Crude this compound (contains unreacted thiophenol) high_conc High Concentration of Thiophenol? start->high_conc bulk_removal Bulk Removal Method high_conc->bulk_removal Yes low_conc Trace Thiophenol Remaining? high_conc->low_conc No bulk_removal->low_conc extraction Mild Basic Extraction adsorption Activated Carbon Adsorption polishing Polishing Method low_conc->polishing Yes pure_product Pure this compound low_conc->pure_product No polishing->pure_product chromatography Flash Chromatography scavenger Scavenger Resin oxidation Oxidative Workup end End pure_product->end

Caption: Decision workflow for selecting a purification method.

References

Stability of "Ethyl (phenylthio)acetate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the stability of Ethyl (phenylthio)acetate under various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative stability data, and experimental protocols to assist you in your research.

Frequently Asked questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in aqueous solutions, particularly under basic conditions. The stability is pH-dependent, with the compound being most stable at neutral to slightly acidic pH. Under basic conditions, it undergoes saponification to form phenylthioacetic acid and ethanol. Acid-catalyzed hydrolysis can also occur, though it is generally slower than base-catalyzed hydrolysis.

Q2: What are the primary degradation products of this compound under acidic or basic conditions?

A2: The primary degradation products from the hydrolysis of this compound are phenylthioacetic acid and ethanol. The reaction involves the cleavage of the ester bond.

Q3: Can I store this compound in a protic solvent like methanol or ethanol?

A3: While this compound is soluble in alcohols, storage in these solvents for extended periods is not recommended, especially in the presence of any acidic or basic impurities that could catalyze transesterification or hydrolysis (if water is present). For long-term storage, an aprotic solvent such as anhydrous acetonitrile, THF, or dioxane is preferable.

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: It is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. Use anhydrous solvents and dried glassware for preparing stock solutions to ensure stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in stability studies 1. pH of the buffer solution is not stable. 2. Temperature fluctuations during the experiment. 3. Contamination of the sample with acids, bases, or enzymes (esterases). 4. Inconsistent sample handling and preparation.1. Use a buffer with sufficient capacity for the intended pH range and verify the pH before and during the experiment. 2. Use a temperature-controlled incubator or water bath. 3. Use high-purity water and reagents. If enzymatic degradation is suspected, consider adding esterase inhibitors. 4. Follow a standardized protocol for sample preparation and analysis.
Rapid degradation of the compound in a neutral buffer 1. The actual pH of the buffer is higher than intended. 2. Presence of microbial contamination that may contain esterases. 3. Autocatalysis if degradation products are acidic or basic.1. Calibrate the pH meter and verify the buffer pH. 2. Filter-sterilize the buffer and handle samples under sterile conditions. 3. Ensure the buffer capacity is sufficient to handle any pH changes due to degradation.
Precipitation of the compound during the experiment 1. The concentration of this compound exceeds its solubility in the aqueous buffer. 2. Change in pH affects the solubility of the compound or its degradation products.1. Determine the solubility of the compound in the experimental buffer beforehand. Use a co-solvent (e.g., acetonitrile, DMSO) if necessary, but be aware that it may affect the hydrolysis rate. 2. Monitor the pH and ensure it remains within a range where all components are soluble.
Analytical issues (e.g., peak tailing, ghost peaks in HPLC/GC) 1. Improper column selection or mobile/carrier gas flow rate. 2. Interaction of the analyte or degradation products with the column material. 3. Sample degradation in the autosampler.1. Optimize the analytical method, including column type, mobile phase composition, and flow rate. 2. Use a column with appropriate surface chemistry (e.g., end-capped C18 for HPLC). 3. Keep the autosampler at a low temperature to minimize degradation before injection.

Quantitative Stability Data

The following tables summarize the hydrolysis rate constants for thioesters under different pH conditions. The data is based on studies of S-methyl thioacetate and S-phenyl 5-dimethylamino-5-oxo-thiopentanoate, which serve as good models for the reactivity of this compound.[1][2]

Table 1: Hydrolysis Rate Constants for Model Thioesters in Water at 23°C [1][2]

Rate Constant S-methyl thioacetate S-phenyl 5-dimethylamino-5-oxo-thiopentanoate
Acid-Catalyzed (k_a) 1.5 x 10⁻⁵ M⁻¹s⁻¹-
Base-Catalyzed (k_b) 1.6 x 10⁻¹ M⁻¹s⁻¹0.64 M⁻¹s⁻¹
pH-Independent (k_w) 3.6 x 10⁻⁸ s⁻¹-

Table 2: Calculated Half-life of S-methyl thioacetate Hydrolysis at 23°C [1][2]

Condition Half-life (t₁/₂)
pH 7 155 days

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).[3]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C for specified time points.[3]

    • Neutral Hydrolysis: Dilute the stock solution with purified water (or a neutral buffer) to a final concentration of 100 µg/mL. Incubate at 60°C for specified time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC or GC method (see Protocol 2 and 3).

  • Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Protocol 2: HPLC Method for Stability Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted to be in the stable range for the compound).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, likely in the range of 254 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a calibration curve using standard solutions of this compound.

    • Inject the samples from the forced degradation study.

    • Identify and quantify the peak corresponding to this compound and any degradation products.

Protocol 3: GC Method for Stability Analysis
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column suitable for separating polar compounds (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Procedure:

    • Prepare samples by diluting in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Inject the samples and record the chromatograms.

    • Identify peaks corresponding to this compound and its degradation products by comparing retention times with standards or by mass spectral analysis.

Visualizations

Hydrolysis_Mechanism cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start This compound A_Protonated Protonated Ester A_Start->A_Protonated + H⁺ A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate + H₂O A_Products Phenylthioacetic Acid + Ethanol A_Intermediate->A_Products - H⁺ B_Start This compound B_Intermediate Tetrahedral Intermediate B_Start->B_Intermediate + OH⁻ B_Products Phenylthioacetate + Ethanol B_Intermediate->B_Products B_Final Phenylthioacetic Acid B_Products->B_Final + H⁺ (workup)

Caption: Hydrolysis mechanisms of this compound under acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral sampling Sample at Time Points acid->sampling base->sampling neutral->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by HPLC/GC neutralize->analyze quantify Quantify Degradation analyze->quantify

Caption: General workflow for a forced degradation study of this compound.

References

Managing reaction temperature for selective "Ethyl (phenylthio)acetate" alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperature for the selective alkylation of Ethyl (phenylthio)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for achieving selective mono-alkylation of this compound?

A1: The key to selective mono-alkylation lies in carefully controlling the reaction conditions. The most critical factors include:

  • Stoichiometry: A precise 1:1 molar ratio of the base to this compound is crucial to favor mono-alkylation.

  • Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred for complete and rapid enolate formation. Weaker bases like sodium ethoxide can lead to an equilibrium mixture of starting material, enolate, and product, increasing the risk of di-alkylation.

  • Reaction Temperature: Temperature plays a significant role in controlling selectivity. Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. The subsequent alkylation step is also often performed at low temperatures, with a gradual increase to room temperature.

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) is important. Primary alkyl halides are ideal for this SN2 reaction. Secondary halides react more slowly and may lead to elimination byproducts, while tertiary halides are generally unsuitable.[1]

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the enolate and the rate of the reaction.

Q2: How does temperature specifically affect the selectivity between mono- and di-alkylation?

A2: Temperature influences both the rate of the desired alkylation and potential side reactions.

  • Low Temperatures (-78 °C to 0 °C): Favor kinetic control, leading to the formation of the less substituted (thermodynamically less stable) enolate if there are multiple acidic protons. In the case of this compound, low temperatures during enolate formation and the initial alkylation step help to prevent the mono-alkylated product from being deprotonated again and undergoing a second alkylation.

  • Higher Temperatures (Room Temperature and above): Can lead to thermodynamic control and an increased rate of di-alkylation. At higher temperatures, any unreacted base can deprotonate the mono-alkylated product, which then reacts with the alkylating agent to form the di-alkylated product. Furthermore, higher temperatures can promote side reactions such as elimination, especially with secondary alkyl halides.

Q3: What are the common side reactions to be aware of during the alkylation of this compound?

A3: Besides di-alkylation, other potential side reactions include:

  • Elimination: This is a significant competing reaction, particularly when using secondary or tertiary alkyl halides.[2] The basic conditions required for enolate formation can promote the E2 elimination of HX from the alkyl halide.

  • C- vs. O-alkylation: While C-alkylation is generally favored for enolates of esters, there is a possibility of O-alkylation, where the alkyl group attaches to the oxygen of the enolate. The extent of O-alkylation is influenced by the solvent, counter-ion, and the nature of the alkylating agent. Harder electrophiles tend to favor O-alkylation.

  • Self-condensation: Although less common for esters compared to aldehydes and ketones, under certain conditions, the enolate can react with another molecule of the starting ester.

Troubleshooting Guides

Issue 1: Low Yield of Mono-alkylated Product
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete deprotonation.Use a stronger base (e.g., LDA instead of an alkoxide). Ensure the base is fresh and accurately quantified. Use a strictly anhydrous solvent.
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of chloride). Consider adding a catalytic amount of sodium iodide to convert an alkyl chloride or bromide to the more reactive iodide in situ.
Significant amount of di-alkylated product Excess base or alkylating agent.Use a precise 1:1 stoichiometry of base to the ester. Add the alkylating agent slowly and at a low temperature.
Reaction temperature is too high.Maintain a low temperature during the addition of the alkylating agent and allow the reaction to warm to room temperature slowly.
Presence of elimination byproducts Use of secondary or tertiary alkyl halides.Use primary alkyl halides whenever possible.[1]
Reaction temperature is too high.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 2: Difficulty in Achieving Selective Mono-alkylation
Symptom Possible Cause Suggested Solution
Mixture of mono- and di-alkylated products Equilibrium deprotonation with weaker bases.Use a strong, non-nucleophilic base like LDA to ensure complete and irreversible deprotonation of the starting material before adding the alkylating agent.
Reaction temperature allows for equilibration and further deprotonation.Maintain a low temperature throughout the reaction, especially during the addition of the alkylating agent.
Incorrect stoichiometry.Carefully measure and use a slight excess of the this compound relative to the base and alkylating agent to minimize di-alkylation.[2]

Experimental Protocols

General Protocol for Selective Mono-alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents and scales.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF (commercially available or freshly prepared)

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Enolate Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.0 equivalent) in THF dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Mono-alkylation Yield

Troubleshooting_Workflow cluster_causes Identify Primary Issue cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_dialkylation Solutions for Di-alkylation cluster_solutions_side_reactions Solutions for Side Reactions start Low Yield of Mono-alkylated Product check_conversion Analyze Crude Reaction Mixture (TLC, NMR) start->check_conversion low_conversion High amount of unreacted This compound check_conversion->low_conversion Low Conversion high_dialkylation Significant Di-alkylation Product check_conversion->high_dialkylation Poor Selectivity side_reactions Presence of Byproducts (e.g., elimination) check_conversion->side_reactions Other Products solution_base Use Stronger Base (e.g., LDA) Ensure Anhydrous Conditions low_conversion->solution_base solution_alkylating_agent Use More Reactive Alkylating Agent (R-I) Add NaI catalyst low_conversion->solution_alkylating_agent solution_stoichiometry Check Stoichiometry (1:1 Base:Ester) Slow Alkyl Halide Addition high_dialkylation->solution_stoichiometry solution_temperature_dialkyl Lower Reaction Temperature (-78 °C for addition) high_dialkylation->solution_temperature_dialkyl solution_halide_type Use Primary Alkyl Halide side_reactions->solution_halide_type solution_temperature_elimination Maintain Low Temperature side_reactions->solution_temperature_elimination end Optimized Reaction solution_base->end solution_alkylating_agent->end solution_stoichiometry->end solution_temperature_dialkyl->end solution_halide_type->end solution_temperature_elimination->end

Caption: Troubleshooting workflow for low mono-alkylation yield.

Experimental Workflow for Selective Alkylation

Experimental_Workflow A 1. Reaction Setup (Flame-dried glassware, N2 atmosphere) B 2. Dissolve this compound in Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add LDA (1.0 eq) dropwise at -78 °C (Enolate Formation) C->D E 5. Add Alkyl Halide (1.0 eq) at -78 °C D->E F 6. Warm to Room Temperature (Monitor by TLC) E->F G 7. Quench with aq. NH4Cl at 0 °C F->G H 8. Extraction with Ethyl Acetate G->H I 9. Wash with Water and Brine H->I J 10. Dry over Na2SO4/MgSO4 I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography K->L

Caption: Step-by-step experimental workflow for selective alkylation.

References

Validation & Comparative

Comparative NMR Analysis of Ethyl (phenylthio)acetate and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Ethyl (phenylthio)acetate with Ethyl acetate, Mthis compound, and S-phenyl thioacetate for researchers and professionals in drug development and chemical synthesis.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and compares it with structurally related esters: Ethyl acetate, Mthis compound, and S-phenyl thioacetate. The data presented here, including chemical shifts (δ), splitting patterns, and coupling constants (J), offers a valuable resource for the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its selected alternatives in deuterated chloroform (CDCl₃). These values are critical for distinguishing between these structurally similar molecules.

Table 1: ¹H NMR Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound a7.42 - 7.20m-
b7.19m-
c4.14q7.1
d3.61s-
e1.22t7.1
Ethyl acetate a4.12q7.1
b2.05s-
c1.25t7.1
Mthis compound a7.40 - 7.15m-
b3.65s-
c3.63s-
S-phenyl thioacetate a7.45 - 7.35m-
b2.42s-

Table 2: ¹³C NMR Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound a169.9
b134.9
c129.5
d129.0
e126.9
f61.5
g36.5
h14.2
Ethyl acetate a171.1
b60.3
c21.0
d14.2
Mthis compound a170.5
b135.2
c129.4
d129.0
e126.7
f52.3
g36.8
S-phenyl thioacetate a194.2
b134.5
c129.5
d129.3
e129.1
f30.4

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol was followed for the acquisition of all NMR spectra presented in this guide.

Sample Preparation:

Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Instrumentation:

All spectra were recorded on a Bruker Avance 400 spectrometer, operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8278 Hz

  • Acquisition Time: 3.96 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 24038 Hz

  • Acquisition Time: 1.36 s

Data Processing:

The raw data (Free Induction Decay - FID) was processed using standard Fourier transformation. The spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of "this compound" using ¹H and ¹³C NMR spectroscopy.

NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube dissolve in Solvent CDCl3 Solvent->NMR_Tube NMR_Spectrometer 400 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer 1H_NMR ¹H NMR Acquisition NMR_Spectrometer->1H_NMR 13C_NMR ¹³C NMR Acquisition NMR_Spectrometer->13C_NMR FID_Processing FID Processing (FT, Phasing, Baseline Correction) 1H_NMR->FID_Processing 13C_NMR->FID_Processing 1H_Spectrum ¹H Spectrum Analysis (Chemical Shift, Splitting, Integration) FID_Processing->1H_Spectrum 13C_Spectrum ¹³C Spectrum Analysis (Chemical Shift) FID_Processing->13C_Spectrum Structure_Elucidation Structure Confirmation 1H_Spectrum->Structure_Elucidation 13C_Spectrum->Structure_Elucidation Final_Report Comparative Analysis Report Structure_Elucidation->Final_Report generates

Caption: Workflow for NMR analysis of this compound.

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Ethyl (phenylthio)acetate against two structurally related compounds: S-phenyl thioacetate and Ethyl phenylacetate. By examining the influence of the thioether linkage and the ethyl group, this document offers valuable insights into predicting and interpreting mass spectra of similar molecules.

Comparative Fragmentation Analysis

The mass spectra of this compound and its analogs reveal distinct fragmentation pathways influenced by the presence and position of the sulfur atom and the ethyl ester group. Electron ionization at a standard 70 eV provides sufficient energy to induce characteristic cleavages, offering a fingerprint of the molecule's structure.

This compound (C10H12O2S, MW: 196.27 g/mol ) exhibits a complex fragmentation pattern characterized by cleavages at the C-S bond, the ester group, and rearrangements involving the phenyl ring. The molecular ion peak at m/z 196 is clearly visible, indicating a degree of stability.

S-phenyl thioacetate (C8H8OS, MW: 152.21 g/mol ) , lacking the ethyl group, provides a baseline for understanding the fragmentation of the core phenylthioacetate structure. Its fragmentation is dominated by the loss of the acetyl group and cleavages around the thioester linkage.

Ethyl phenylacetate (C10H12O2, MW: 164.20 g/mol ) serves as a sulfur-free analog. Its fragmentation pattern is characteristic of ethyl esters, with prominent losses of the ethoxy and ethyl groups, and the formation of a stable tropylium ion.

The following table summarizes the key fragments observed for each compound, allowing for a direct comparison of their behavior under electron ionization.

m/z This compound Relative Intensity (%)S-phenyl thioacetate Relative Intensity (%)Ethyl phenylacetate Relative Intensity (%)Proposed Fragment Ion
19675.3--[M]+•
164--34.5[M]+•
152-58.0-[M]+•
123100.0--[C6H5SCH2]+
1104.8100.0-[C6H5S]+
1099.530.0-[C6H5S]+ - H
911.912.0100.0[C7H7]+ (Tropylium ion)
777.215.010.0[C6H5]+
655.710.015.0[C5H5]+
4522.8--[COOEt]+
43-45.030.0[CH3CO]+
295.0-40.0[C2H5]+

Fragmentation Pathways and Mechanisms

The fragmentation pathways of these molecules can be visualized to better understand the underlying chemical principles.

This compound Fragmentation

The primary fragmentation of this compound involves the cleavage of the C-S bond and various rearrangements.

G Fragmentation of this compound M [C6H5SCH2COOCH2CH3]+• m/z = 196 F123 [C6H5SCH2]+ m/z = 123 M->F123 - •COOCH2CH3 F45 [COOCH2CH3]+ m/z = 73 M->F45 - •C6H5SCH2 F109 [C6H5S]+ m/z = 109 F123->F109 - CH2 F77 [C6H5]+ m/z = 77 F109->F77 - S G Comparative Fragmentation Logic cluster_0 This compound cluster_1 S-phenyl thioacetate cluster_2 Ethyl phenylacetate M1 [M]+• m/z 196 F1_1 [C6H5SCH2]+ m/z 123 M1->F1_1 α-cleavage F1_2 [C6H5S]+ m/z 109 F1_1->F1_2 M2 [M]+• m/z 152 F2_1 [C6H5S]+ m/z 109 M2->F2_1 α-cleavage F2_2 [CH3CO]+ m/z 43 M2->F2_2 M3 [M]+• m/z 164 F3_1 [C7H7]+ m/z 91 M3->F3_1 rearrangement F3_2 [M-OC2H5]+ m/z 119 M3->F3_2 G GC-MS Experimental Workflow A Sample Preparation (Dissolution in Solvent) B GC Injection A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Analysis F->G

A Researcher's Guide to FT-IR Spectroscopy for the Identification of Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the precise identification of molecular compounds is paramount. Ethyl (phenylthio)acetate, a compound with applications in organic synthesis, requires accurate characterization to ensure the integrity of research and development processes. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful and accessible analytical technique for this purpose, offering a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.

This guide provides a comparative analysis of the FT-IR spectrum of this compound against potential alternatives, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in unequivocally identifying this compound.

Comparative FT-IR Spectral Data

The identification of this compound via FT-IR spectroscopy relies on the presence of characteristic absorption bands corresponding to its specific functional groups. The table below summarizes the expected key vibrational frequencies for this compound and compares them with those of structurally similar compounds that could be present as starting materials, byproducts, or alternative reagents. This comparative data is crucial for distinguishing this compound from other substances.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Ethyl Phenylacetate (cm⁻¹) Thiophenol (cm⁻¹) Ethyl Acetate (cm⁻¹)
C=O (Ester)Stretch~1735 - 1750~1740N/A~1742[1]
C-O (Ester)Stretch~1200 - 1300 & ~1050 - 1150[2][3][4]~1250 & ~1150N/A~1240 & ~1045[1]
C-SStretch~600 - 800N/A~600 - 800N/A
S-HStretchN/AN/A~2550 (weak)N/A
Aromatic C=CStretch~1450 - 1600~1450 - 1600~1450 - 1600N/A
Aromatic C-HStretch~3000 - 3100~3000 - 3100~3000 - 3100N/A
Aliphatic C-HStretch~2850 - 3000~2850 - 3000N/A~2850 - 3000[1]

Key Distinguishing Features: The FT-IR spectrum of this compound is uniquely characterized by the simultaneous presence of a strong ester carbonyl (C=O) absorption around 1735-1750 cm⁻¹, two distinct C-O stretching bands, and a weaker C-S stretching band. The absence of a broad O-H stretch (as would be seen in a carboxylic acid) and a weak S-H stretch (characteristic of thiophenol) is equally informative for its positive identification. Aromatic esters like ethyl phenylacetate will show similar C=O and C-O stretches, but will lack the characteristic C-S bond absorption.[2][3]

Experimental Protocol: FT-IR Analysis of Liquid Samples

A standardized protocol is essential for obtaining high-quality, reproducible FT-IR spectra. The following methodology is recommended for the analysis of liquid samples such as this compound.

Objective: To obtain the FT-IR spectrum of a liquid organic compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with either a liquid transmission cell or an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • Sample: this compound

  • IR-transparent windows (e.g., NaCl, KBr) for transmission cells[5][6]

  • Volatile solvent for cleaning (e.g., isopropanol, acetone)

  • Pipettes or syringes

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere (air). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Choose one of the following methods):

    • Method A: Liquid Transmission Cell (Neat Liquid) [6][7]

      • Place a small drop of the liquid sample onto one of the salt plates (e.g., KBr).

      • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

      • Secure the plates in the demountable cell holder.

      • Ensure there are no air bubbles in the light path.

    • Method B: Attenuated Total Reflectance (ATR) [5][8]

      • Ensure the ATR crystal is clean and free of any residual contaminants.

      • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

      • If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the prepared sample (either the liquid cell or the ATR accessory with the sample) into the sample compartment of the FT-IR spectrometer.

    • Set the desired spectral range (typically 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[5]

    • Acquire the spectrum. It is common practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

    • Compare the obtained peak positions with the reference data in the table above to confirm the identity of the compound.

  • Cleaning:

    • Thoroughly clean the salt plates or the ATR crystal with a suitable solvent and a soft, lint-free cloth.

    • Store the salt plates in a desiccator to prevent damage from atmospheric moisture.

Visualizing the Identification Process and Molecular Structure

To further clarify the identification workflow and the molecular features of interest, the following diagrams are provided.

FT_IR_Identification_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_identification Identification Sample Liquid Sample (this compound) Preparation Prepare Sample (ATR or Liquid Cell) Sample->Preparation Acquire_Sample Acquire Sample Spectrum Preparation->Acquire_Sample Acquire_BG Acquire Background Spectrum Acquire_BG->Acquire_Sample Process Process Data (FT & Baseline Correction) Acquire_Sample->Process Analyze Analyze Spectrum (Peak Picking) Process->Analyze Compare Compare with Reference Data Analyze->Compare Identify Identify Compound Compare->Identify

Caption: Workflow for the identification of this compound using FT-IR spectroscopy.

Ethyl_phenylthioacetate_Structure cluster_structure This compound cluster_groups Key Functional Groups for FT-IR mol Phenyl Ring - S - CH2 - C(=O) - O - CH2 - CH3 ester_co Ester C=O (~1735-1750 cm⁻¹) ester_c_o Ester C-O (~1200-1300 & ~1050-1150 cm⁻¹) c_s C-S Thioether (~600-800 cm⁻¹) aromatic Aromatic C=C (~1450-1600 cm⁻¹)

Caption: Key functional groups of this compound identifiable by FT-IR.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl (phenylthio)acetate, a key building block in various synthetic pathways. The performance of HPLC is contrasted with Gas Chromatography (GC), a prevalent alternative for this analysis.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC and GC for the purity analysis of this compound and similar small organic molecules.

Validation ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Linear Range 0.1 - 1000 µg/mL0.1 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.06 µg/mL
Specificity HighHigh
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This proposed method is based on common reverse-phase HPLC protocols for aromatic esters and thioethers.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of certified reference standards. The purity of the sample is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography (GC-FID)

As indicated by suppliers, GC is a common method for the purity assessment of this compound.[1]

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Mode: Split (1:50)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.

Quantification: Similar to HPLC, a calibration curve can be generated using reference standards. Purity is typically determined using the area percent method from the resulting chromatogram.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter injection Inject Sample filter->injection hplc HPLC System (Pump, Column, Detector) chromatogram Generate Chromatogram hplc->chromatogram injection->hplc integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation result Purity Report calculation->result

Caption: Workflow for HPLC Purity Assessment of this compound.

Method_Comparison_Logic cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_decision Method Selection start Purity Assessment of This compound volatility Volatility start->volatility thermal_stability Thermal Stability start->thermal_stability chromophore UV Chromophore start->chromophore gc Gas Chromatography (GC) volatility->gc Suitable hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc Not Required thermal_stability->gc Required chromophore->hplc Required for UV Detection decision_gc GC-FID is a common and suitable method gc->decision_gc decision_hplc HPLC-UV is a strong alternative, especially for non-volatile impurities hplc->decision_hplc

Caption: Logical Flow for Selecting an Analytical Method.

References

A Comparative Analysis of the Reactivity of Ethyl (phenylthio)acetate and Ethyl (phenylseleno)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the strategic introduction of functional groups and the formation of carbon-carbon double bonds are fundamental transformations. Among the various methods to achieve α,β-dehydrogenation of carbonyl compounds, the elimination of selenoxides and sulfoxides derived from their respective α-seleno and α-thio precursors stands out. This guide provides a detailed comparison of the reactivity of two key reagents in this class: ethyl (phenylthio)acetate and ethyl (phenylseleno)acetate. This analysis is supported by available experimental data and established chemical principles to inform the selection of the appropriate reagent for specific synthetic applications.

Core Reactivity: A Tale of Two Chalcogens

The primary pathway where the reactivity of this compound and ethyl (phenylseleno)acetate is prominently compared is in the formation of ethyl acrylate through an oxidation-elimination sequence. This process, known as selenoxide or sulfoxide elimination, proceeds via a syn-elimination mechanism. Despite their mechanistic similarities, a significant difference in reactivity exists, largely attributable to the distinct properties of the sulfur and selenium atoms.

Key Reactivity Differences:

  • Elimination Rate and Temperature: Selenoxide eliminations are significantly faster and occur under much milder conditions than their sulfoxide counterparts.[1][2] Eliminations of selenoxides derived from compounds like ethyl (phenylseleno)acetate can proceed at temperatures as low as -50 °C and are often complete at room temperature (around 20-40 °C).[2] In contrast, the corresponding sulfoxide eliminations typically require elevated temperatures, often in the range of 80-160 °C, to proceed at a reasonable rate. This stark difference in reaction conditions is a critical consideration in the synthesis of thermally sensitive molecules.

  • Bond Strength and Nucleophilicity: The difference in reactivity can be attributed to several factors. The carbon-selenium (C-Se) bond is weaker than the carbon-sulfur (C-S) bond (234 kJ/mol for C-Se vs. 272 kJ/mol for C-S).[3] This facilitates the cleavage of the C-Se bond during the elimination step. Furthermore, selenium compounds are generally more nucleophilic than their sulfur analogs.[3][4] Selenols, the reduced form of selenides, are also more acidic than thiols.[3]

Quantitative Data Summary

FeatureThis compound (via Sulfoxide)Ethyl (phenylseleno)acetate (via Selenoxide)
Elimination Temperature Typically 80-160 °C-50 to 40 °C[2]
Reaction Rate SlowerSignificantly Faster[2]
Oxidation to Chalcogenoxide Readily oxidized to the sulfoxideReadily oxidized to the selenoxide
Stability of Chalcogenoxide Sulfoxides are relatively stableSelenoxides are often unstable and eliminate in situ

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of the starting materials and their subsequent oxidation and elimination to form ethyl acrylate.

Synthesis of this compound

This compound can be synthesized via the reaction of sodium thiophenolate with ethyl chloroacetate.

Procedure:

  • In a round-bottom flask, dissolve thiophenol in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of a base, like sodium ethoxide, to generate the sodium thiophenolate in situ.

  • To this solution, add ethyl chloroacetate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform a standard aqueous work-up, followed by extraction with an organic solvent.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Synthesis of Ethyl (phenylseleno)acetate

Ethyl (phenylseleno)acetate is typically prepared by the reaction of a lithium enolate of ethyl acetate with a selenium electrophile.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

  • Slowly add ethyl acetate to the LDA solution at -78 °C to form the lithium enolate.

  • After a short stirring period, add a solution of benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr) in anhydrous THF.

  • Allow the reaction to stir at -78 °C for a specified time, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl (phenylseleno)acetate.

Oxidation and Elimination to Ethyl Acrylate

From Ethyl (phenylseleno)acetate (Selenoxide Elimination):

This procedure is adapted from the well-established methods for selenoxide elimination.[5]

Procedure:

  • Dissolve ethyl (phenylseleno)acetate in a suitable solvent like dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the stirred solution. The oxidation is often exothermic and may require careful temperature control.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature. The elimination of the selenoxide often occurs spontaneously upon warming.[2]

  • Monitor the reaction progress by TLC for the disappearance of the starting material and the formation of ethyl acrylate.

  • Upon completion, perform an appropriate work-up. If H₂O₂ is used, the excess can be quenched with a reducing agent like sodium bisulfite. If m-CPBA is used, the resulting m-chlorobenzoic acid can be removed by washing with a basic aqueous solution.

  • Extract the product, dry the organic layer, and carefully remove the solvent. The volatile ethyl acrylate can be purified by distillation.

From this compound (Sulfoxide Elimination):

This protocol is a general procedure for sulfoxide eliminations, which require higher temperatures.

Procedure:

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add an oxidizing agent like m-CPBA portion-wise to form the corresponding sulfoxide.

  • After the oxidation is complete (monitored by TLC), work up the reaction to isolate the ethyl (phenylsulfinyl)acetate.

  • Dissolve the purified sulfoxide in a high-boiling, inert solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) to induce the syn-elimination.

  • Monitor the progress of the elimination by TLC.

  • Upon completion, cool the reaction mixture and purify the resulting ethyl acrylate by distillation.

Reaction Mechanisms and Pathways

The core of the reactivity difference lies in the syn-elimination pathway. Both reactions proceed through a five-membered cyclic transition state where the chalcogen oxide oxygen acts as an internal base to abstract a β-hydrogen.

Elimination_Pathways cluster_S Sulfoxide Elimination cluster_Se Selenoxide Elimination S_start This compound S_ox Oxidation (e.g., m-CPBA) S_start->S_ox S_sulfoxide Ethyl (phenylsulfinyl)acetate S_ox->S_sulfoxide S_elim Thermal Elimination (High Temperature) S_sulfoxide->S_elim S_product Ethyl Acrylate S_elim->S_product Se_start Ethyl (phenylseleno)acetate Se_ox Oxidation (e.g., H₂O₂ or m-CPBA) Se_start->Se_ox Se_selenoxide Ethyl (phenylseleninyl)acetate (Unstable Intermediate) Se_ox->Se_selenoxide Se_elim Spontaneous Elimination (Low Temperature) Se_selenoxide->Se_elim Se_product Ethyl Acrylate Se_elim->Se_product

General workflow for sulfoxide and selenoxide eliminations.

Five-membered cyclic transition state for syn-elimination.

Other Reactivity Considerations

Oxidation

The initial step in the elimination sequence is the oxidation of the sulfide or selenide to the corresponding sulfoxide or selenoxide. Both sulfur and selenium in these compounds are readily oxidized by common oxidants like hydrogen peroxide and m-CPBA. However, selenium compounds are generally more susceptible to oxidation than their sulfur counterparts.[6] Care must be taken with selenides to avoid over-oxidation to the selenone, which is less reactive in elimination reactions.[2]

Nucleophilic Substitution

Both this compound and ethyl (phenylseleno)acetate can potentially undergo nucleophilic substitution at several sites: the carbonyl carbon, the α-carbon, or the chalcogen atom.

  • At the Carbonyl Carbon: Like other esters, both compounds are susceptible to nucleophilic acyl substitution, although this is not their primary mode of reactivity in the context of elimination reactions.

  • At the Chalcogen Atom: The sulfur and selenium atoms can act as electrophilic centers. Nucleophilic attack at the chalcogen is a known process, particularly for more complex systems. Selenium is generally considered a "softer" and more electrophilic center for attack than sulfur.[1]

  • As Nucleophiles: The chalcogen atoms in this compound and ethyl (phenylseleno)acetate also possess lone pairs of electrons and can act as nucleophiles. Selenium is a more potent nucleophile than sulfur.[3]

Conclusion

The choice between this compound and ethyl (phenylseleno)acetate for the synthesis of α,β-unsaturated esters is primarily dictated by the desired reaction conditions and the thermal stability of the substrate and product. Ethyl (phenylseleno)acetate offers a significantly more reactive and milder route via selenoxide elimination, making it the preferred choice for sensitive molecules that cannot tolerate high temperatures. The reactions are often rapid and can be performed at or below room temperature.

Conversely, while the sulfoxide elimination from this compound is a viable method, it necessitates higher temperatures, which may not be suitable for all applications. However, the starting material, this compound, is generally less expensive and the intermediate sulfoxide is more stable, which can be an advantage in multi-step syntheses where the sulfoxide moiety needs to be carried through several transformations before the final elimination step.

For researchers and professionals in drug development, the mild conditions and high efficiency of the selenoxide elimination make ethyl (phenylseleno)acetate a powerful tool for the late-stage introduction of unsaturation into complex molecular scaffolds.

References

A Comparative Guide to the Reactivity of Ethyl (phenylthio)acetate and Ethyl Thioglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between structurally similar reagents can significantly influence the outcome of a reaction. This guide provides an in-depth comparison of the reactivity of two such compounds: Ethyl (phenylthio)acetate and ethyl thioglycolate. The analysis is grounded in fundamental chemical principles and supported by representative experimental data to inform the selection of the appropriate reagent for specific synthetic applications.

Core Structural and Reactivity Differences

The primary distinction between this compound and ethyl thioglycolate lies in the substituent attached to the sulfur atom. This compound possesses an electron-withdrawing phenyl group, whereas ethyl thioglycolate has a proton. This seemingly minor difference has profound implications for the reactivity of the α-protons and the susceptibility of the ester carbonyl group to nucleophilic attack.

This compound features a phenylthio (-SPh) group. The phenyl ring is electron-withdrawing, which increases the acidity of the adjacent α-protons, making them easier to remove with a base to form an enolate. This enhanced acidity facilitates reactions that proceed via an enolate intermediate, such as alkylations and aldol condensations.

Ethyl thioglycolate (also known as ethyl mercaptoacetate) has a thiol (-SH) group. The proton on the sulfur is acidic and can be removed by a base. In reactions involving bases, the thiolate anion is formed, which can then participate in its own set of reactions, such as acting as a nucleophile. The α-protons of ethyl thioglycolate are less acidic than those of this compound due to the absence of the electron-withdrawing phenyl group.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and ethyl thioglycolate, providing a quantitative basis for comparing their reactivity.

PropertyThis compoundEthyl ThioglycolateRationale for Difference
Molecular Formula C₁₀H₁₂O₂S[1]C₄H₈O₂S[2][3]Different substituents on the sulfur atom.
Molecular Weight 196.27 g/mol [1]120.17 g/mol [2][3]The presence of the larger phenyl group in this compound.
pKa of α-proton (estimated) ~22-23~25[4]The electron-withdrawing phenyl group in this compound stabilizes the resulting carbanion, increasing the acidity of the α-protons (lower pKa).
Reactivity towards Alkylation HigherLowerThe lower pKa of the α-protons in this compound allows for faster and more complete enolate formation under basic conditions, leading to higher reactivity in alkylation reactions.
Susceptibility to Hydrolysis HigherLowerAryl thioesters are generally more susceptible to hydrolysis than alkyl thioesters due to the better leaving group ability of the phenoxide-like arylthiolate.

Experimental Protocols

A common and synthetically important reaction for these compounds is the alkylation of the α-carbon. Below is a detailed protocol for a comparative study of the methylation of this compound and ethyl thioglycolate.

Comparative α-Methylation of this compound and Ethyl Thioglycolate

Objective: To compare the yield and reaction rate of the α-methylation of this compound and ethyl thioglycolate under identical conditions.

Materials:

  • This compound

  • Ethyl thioglycolate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation of the Reaction Setup: Two identical, oven-dried, 25 mL round-bottom flasks, each equipped with a magnetic stir bar and a rubber septum, are prepared. The flasks are flushed with a stream of dry nitrogen for 5 minutes.

  • Enolate Formation:

    • To each flask, 5 mL of anhydrous THF is added via syringe. The flasks are cooled to -78 °C in a dry ice/acetone bath.

    • To the first flask, add 1.0 mmol of this compound.

    • To the second flask, add 1.0 mmol of ethyl thioglycolate.

    • To each flask, slowly add 0.55 mL (1.1 mmol) of a 2.0 M LDA solution dropwise over 5 minutes.

    • The resulting solutions are stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation:

    • To each flask, 1.2 mmol of methyl iodide is added dropwise via syringe.

    • The reaction mixtures are stirred at -78 °C for 2 hours.

  • Quenching and Workup:

    • The reactions are quenched by the slow addition of 5 mL of saturated aqueous NH₄Cl solution to each flask at -78 °C.

    • The mixtures are allowed to warm to room temperature.

    • The contents of each flask are transferred to a separatory funnel containing 20 mL of diethyl ether and 20 mL of water.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 10 mL).

    • The combined organic layers for each reaction are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis and Purification:

    • The crude product yields are determined.

    • The purity and conversion are assessed by TLC and ¹H NMR spectroscopy.

    • The products are purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • The final yields of the purified methylated products are calculated.

Visualizing the Reaction Pathway and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Reaction_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) Ester This compound or Ethyl thioglycolate Enolate Lithium Enolate Intermediate Ester->Enolate - Diisopropylamine LDA LDA (Lithium diisopropylamide) LDA->Enolate Product α-Methylated Product Enolate->Product MeI Methyl Iodide (CH3I) MeI->Product

Figure 1. General reaction mechanism for the α-methylation.

Experimental_Workflow Start Start Setup Prepare Anhydrous Reaction Setup Start->Setup Cool Cool to -78 °C Setup->Cool AddEster Add Ester Substrate Cool->AddEster AddLDA Add LDA Solution (Enolate Formation) AddEster->AddLDA Stir1 Stir for 30 min AddLDA->Stir1 AddMeI Add Methyl Iodide (Alkylation) Stir1->AddMeI Stir2 Stir for 2 hours AddMeI->Stir2 Quench Quench with NH4Cl Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry and Concentrate Workup->Dry Analyze Analyze Crude Product (TLC, NMR) Dry->Analyze Purify Purify by Column Chromatography Analyze->Purify End End Purify->End

Figure 2. Experimental workflow for comparative alkylation.

Conclusion

References

Advantages of using "Ethyl (phenylthio)acetate" over corresponding oxygen esters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced reactivity and versatility in their synthetic strategies, Ethyl (phenylthio)acetate emerges as a powerful tool, offering distinct advantages over its corresponding oxygen ester counterparts. This guide provides a comprehensive comparison, supported by established chemical principles and experimental insights, to highlight the superior performance of this thioester in key chemical transformations.

The enhanced utility of this compound and other thioesters stems from fundamental differences in the electronic properties and bond strengths of sulfur versus oxygen. Thioesters are generally more reactive than their oxygen ester analogues due to less efficient resonance stabilization of the carbonyl group and the superior leaving group ability of the corresponding thiolate.[1][2][3] This heightened reactivity makes them valuable intermediates in a variety of organic synthesis applications, particularly in the formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]

Superior Reactivity Profile

The primary advantage of this compound lies in its heightened electrophilicity at the carbonyl carbon compared to its oxygen ester analog, ethyl phenoxyacetate. This increased reactivity is attributed to two key factors:

  • Reduced Resonance Stabilization: The overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in oxygen esters. This results in diminished resonance stabilization of the thioester carbonyl group, rendering it more susceptible to nucleophilic attack.

  • Enhanced Leaving Group Ability: The corresponding thiophenolate anion (PhS⁻) is a weaker base and therefore a better leaving group than the phenoxide anion (PhO⁻). This facilitates the tetrahedral intermediate's collapse during nucleophilic acyl substitution reactions.

These factors translate to faster reaction rates and often higher yields in various synthetic transformations.

Data Presentation: A Comparative Overview

Reaction TypeThis compound (Thioester)Ethyl phenoxyacetate (Oxygen Ester)Rationale
Alkaline Hydrolysis FasterSlowerBetter leaving group ability of thiophenolate and higher electrophilicity of the carbonyl carbon.
Aminolysis Significantly FasterSignificantly SlowerThe less stabilized thioester carbonyl is more susceptible to attack by amine nucleophiles.
Enolate Formation More FavorableLess FavorableThe electron-withdrawing nature of the phenylthio group increases the acidity of the α-protons.
Claisen Condensation Higher Yield/Faster ReactionLower Yield/Slower ReactionEnhanced enolate formation and greater electrophilicity of the thioester carbonyl favor the condensation.

Note: The relative rates are qualitative comparisons based on established principles of chemical reactivity.

Mandatory Visualization

Logical Relationship: Reactivity Comparison

The following diagram illustrates the key factors contributing to the enhanced reactivity of this compound.

G Reactivity Comparison: Thioester vs. Oxygen Ester cluster_thioester This compound cluster_oxyester Ethyl phenoxyacetate Thioester C=O Carbon Thio_Resonance Less Effective Resonance (2p-3p) Thioester->Thio_Resonance leads to Thio_LG Good Leaving Group (Thiophenolate) Thioester->Thio_LG forms Thio_Reactivity Higher Reactivity Thio_Resonance->Thio_Reactivity Thio_LG->Thio_Reactivity Oxyester C=O Carbon Oxy_Resonance More Effective Resonance (2p-2p) Oxyester->Oxy_Resonance leads to Oxy_LG Poorer Leaving Group (Phenoxide) Oxyester->Oxy_LG forms Oxy_Reactivity Lower Reactivity Oxy_Resonance->Oxy_Reactivity Oxy_LG->Oxy_Reactivity

Caption: Factors influencing the reactivity of thioesters vs. oxygen esters.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using a Thioester

Thioesters are crucial intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. The following workflow illustrates the general steps for preparing a peptide thioester via Fmoc-based solid-phase peptide synthesis.

G Workflow for Peptide Thioester Synthesis via SPPS Resin 1. Start with a suitable resin (e.g., pre-loaded with a thiol linker) Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Deprotection1->Coupling Wash1 4. Wash Coupling->Wash1 Repeat 5. Repeat steps 2-4 for each amino acid in the sequence Wash1->Repeat Deprotection2 6. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 7. Cleavage from resin and side-chain deprotection (TFA cocktail) Deprotection2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Product Peptide Thioester Purification->Product

Caption: General workflow for solid-phase synthesis of peptide thioesters.

Signaling Pathway: Role of Thioesters in Fatty Acid Metabolism

Thioesters, in the form of Acyl-Coenzyme A (Acyl-CoA), are central to fatty acid metabolism, acting as activated intermediates for both degradation (β-oxidation) and synthesis pathways.

G Central Role of Acyl-CoA Thioesters in Fatty Acid Metabolism FattyAcid Fatty Acid AcylCoA Acyl-CoA (Thioester) FattyAcid->AcylCoA Acyl-CoA Synthetase ATP ATP ATP->AcylCoA CoA Coenzyme A (HS-CoA) CoA->AcylCoA BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation Synthesis Fatty Acid Synthesis & Triglyceride Synthesis AcylCoA->Synthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA MalonylCoA Malonyl-CoA Synthesis->MalonylCoA

Caption: Acyl-CoA thioesters are key intermediates in fatty acid metabolism.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of a Peptide Thioester

This protocol provides a general guideline for the manual synthesis of a peptide thioester on a solid support using Fmoc chemistry.

1. Resin Swelling:

  • Place the appropriate resin (e.g., 4-sulfanylethyl-photolabile-linker-AM resin) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DCM (3 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • After complete coupling, wash the resin with DMF (5 times), isopropanol (3 times), and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide thioester by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide thioester under vacuum.

6. Purification:

  • Dissolve the crude peptide thioester in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide thioester.

Conclusion

This compound and thioesters, in general, offer significant advantages in organic synthesis due to their enhanced reactivity compared to their oxygen ester counterparts. This increased reactivity, stemming from fundamental electronic differences, allows for milder reaction conditions, faster reaction times, and often higher yields in a variety of important transformations, including acyl transfer and carbon-carbon bond-forming reactions. For researchers in drug development and complex molecule synthesis, the strategic use of this compound can unlock more efficient and versatile synthetic routes.

References

A Comparative Guide to Alternative Reagents for Generating Sulfur-Stabilized Enolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of sulfur-stabilized enolates is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high levels of control and efficiency. Traditionally, strong bases such as lithium diisopropylamide (LDA) have been the reagents of choice for this transformation. However, the harsh conditions and lack of selectivity associated with these bases have driven the development of milder and more versatile alternatives. This guide provides a comprehensive comparison of these alternative reagents, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their synthetic challenges.

Introduction to Sulfur-Stabilized Enolates

Sulfur-stabilized enolates are highly valuable nucleophilic intermediates in organic synthesis. The presence of a sulfur atom adjacent to the enolate carbon atom enhances the acidity of the α-proton, facilitating enolate formation. Furthermore, the sulfur atom can influence the stereochemical outcome of subsequent reactions. These enolates readily participate in a variety of transformations, including aldol additions, alkylations, and Michael additions, making them key building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.

This guide will focus on alternatives to traditional strong bases for the generation of sulfur-stabilized enolates from precursors such as thioesters and thioketones. The primary methods covered include:

  • Mild Base-Mediated Methods: Utilizing weaker bases, often in conjunction with Lewis acids, to achieve controlled enolization.

  • Organocatalytic Methods: Employing small organic molecules as catalysts to generate enolates under mild, often asymmetric, conditions.

  • Reductive and Electrochemical Methods: Non-traditional approaches that generate enolate equivalents through reduction or electrochemical activation.

Comparative Analysis of Alternative Reagents

The choice of reagent for generating a sulfur-stabilized enolate significantly impacts the reaction's efficiency, selectivity, and functional group tolerance. This section provides a comparative overview of the performance of various alternative methods.

Mild Base-Mediated Generation: The Magnesium Enolate Approach

A notable alternative to strong lithium amide bases is the use of magnesium salts in combination with a hindered amine base. This "soft enolization" approach offers excellent yields under mild conditions.

A prominent example involves the use of magnesium bromide-diethyl ether (MgBr₂·OEt₂) and N,N-diisopropylethylamine (DIPEA) for the direct aldol addition of thioesters to aldehydes. This method is characterized by its operational simplicity, high yields, and rapid reaction times.[1]

Table 1: Performance of MgBr₂·OEt₂/DIPEA in the Aldol Addition of S-Phenyl Thioacetate to Various Aldehydes [1]

AldehydeProductYield (%)
Benzaldehydeβ-Hydroxy thioester96
4-Methoxybenzaldehydeβ-Hydroxy thioester98
4-Nitrobenzaldehydeβ-Hydroxy thioester95
Cinnamaldehydeβ-Hydroxy thioester92
Cyclohexanecarboxaldehydeβ-Hydroxy thioester89

Key Advantages:

  • Mild Conditions: Avoids the use of cryogenic temperatures and highly reactive organolithium reagents.

  • High Yields: Consistently provides excellent yields for a range of substrates.

  • Operational Simplicity: The reaction can be performed in standard laboratory glassware without the need for rigorously anhydrous conditions.[1]

Organocatalytic Generation: Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric generation of enolates. Chiral catalysts, such as N-heterocyclic carbenes (NHCs) and proline derivatives, can facilitate the formation of sulfur-stabilized enolates and control the stereochemical outcome of their subsequent reactions.

2.2.1. N-Heterocyclic Carbene (NHC) Catalysis

NHCs are versatile organocatalysts that can promote a variety of transformations involving thioesters. For instance, NHCs can catalyze the thioesterification of aldehydes using N-thiosuccinimides as the thiolation reagent, proceeding through a radical relay mechanism.[2] This method provides access to a wide range of functionalized thioesters in good yields.[2][3]

Table 2: NHC-Catalyzed Thioesterification of Aldehydes [2]

AldehydeThiolating AgentCatalystYield (%)
4-ChlorobenzaldehydeN-(Phenylthio)succinimideIPr85
2-NaphthaldehydeN-(Phenylthio)succinimideIPr82
CinnamaldehydeN-(Methylthio)succinimideIMes78

(IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

2.2.2. Copper(II)-Bis(oxazoline) Catalysis

A highly effective method for the enantioselective aldol reaction of thioesters involves the use of a copper(II) triflate catalyst in combination with a chiral bis(oxazoline) (box) ligand. This system is remarkably mild, tolerating protic functional groups and operating at room temperature.[4] An excess of the bis(oxazoline) ligand can also act as a mild base to facilitate enolate formation.

Table 3: Enantioselective Thioester Aldol Reaction Catalyzed by Cu(OTf)₂/(R,R)-Ph-box [4]

AldehydeThioesterDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
BenzaldehydeS-Phenyl thiopropionate>20:19688
4-MethoxybenzaldehydeS-Phenyl thiopropionate>20:19791
3-HydroxybenzaldehydeS-Phenyl thiopropionate15:19383

Key Advantages of Organocatalytic Methods:

  • Enantioselectivity: Enables the synthesis of chiral molecules with high stereocontrol.

  • Mild Conditions: Reactions are often performed at or near room temperature.

  • Functional Group Tolerance: Compatible with a wider range of functional groups compared to strong bases.

Reductive and Electrochemical Methods

Non-traditional methods for generating sulfur-stabilized enolate equivalents offer unique reactivity profiles.

2.3.1. Reductive Generation with Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can be used to generate enolates from α-halo carbonyl compounds or through the reductive cleavage of certain bonds. While less common for the direct generation from thioesters, SmI₂-mediated reactions can be employed in cascade sequences to form sulfur-stabilized nucleophiles.[5][6][7][8][9] For instance, the reductive cleavage of bicyclic thioglycolate lactams with SmI₂ can stereoselectively generate E- and Z-disubstituted amide enolates.[10]

2.3.2. Electrochemical Synthesis

Electrochemical methods provide a means to generate reactive intermediates under mild and controlled conditions. The electrochemical synthesis of thioesters has been achieved through a three-component reaction involving elemental sulfur, α-keto acids, and diazoalkanes.[11] This approach avoids the use of metal catalysts and external oxidants. While direct electrochemical generation of sulfur-stabilized enolates from thioesters is less explored, this area holds promise for future development.

Experimental Protocols

This section provides detailed experimental procedures for key alternative methods discussed in this guide.

Protocol for Magnesium-Mediated Direct Aldol Addition of a Thioester[1]

Materials:

  • S-Phenyl thioacetate

  • Benzaldehyde

  • Magnesium bromide-diethyl ether complex (MgBr₂·OEt₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of S-phenyl thioacetate (1.0 equiv) and benzaldehyde (1.2 equiv) in dichloromethane (0.2 M) is added MgBr₂·OEt₂ (1.4 equiv).

  • N,N-Diisopropylethylamine (2.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 30 minutes to 1 hour), the reaction is quenched by the addition of 1 M HCl.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy thioester.

Protocol for Copper-Catalyzed Enantioselective Thioester Aldol Reaction[4]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-box)

  • S-Phenyl thiopropionate

  • Aldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, Cu(OTf)₂ (10 mol %) and (R,R)-Ph-box (13 mol %) are dissolved in anhydrous THF.

  • S-Phenyl thiopropionate (1.2 equiv) is added, followed by the aldehyde (1.0 equiv).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the enantioenriched syn-aldol product.

Visualizing the Pathways

Graphviz diagrams are used to illustrate the key mechanistic pathways and experimental workflows.

General Formation of a Sulfur-Stabilized Enolate

G Thioester Thioester/Thioketone Enolate Sulfur-Stabilized Enolate Thioester->Enolate Deprotonation Base Base Base->Enolate Conjugate_Acid Conjugate Acid

Caption: General deprotonation to form a sulfur-stabilized enolate.

Workflow for Magnesium-Mediated Aldol Addition

G cluster_0 Reaction Setup Thioester Thioester MgBr2 Add MgBr2·OEt2 Thioester->MgBr2 Aldehyde Aldehyde Aldehyde->MgBr2 Solvent CH2Cl2 Solvent->MgBr2 DIPEA Add DIPEA MgBr2->DIPEA Reaction Stir at RT DIPEA->Reaction Workup Aqueous Workup (HCl, EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product β-Hydroxy Thioester Purification->Product

Caption: Experimental workflow for the MgBr₂-mediated aldol reaction.

Catalytic Cycle for Copper-Bis(oxazoline) Aldol Reaction

G Catalyst Cu(II)-Box Complex Enolate_Complex Chiral Cu(II) Enolate Complex Catalyst->Enolate_Complex + Thioester - H+ Thioester Thioester Aldol_Complex Aldol Adduct Complex Enolate_Complex->Aldol_Complex + Aldehyde Aldehyde Aldehyde Aldol_Complex->Catalyst Product Release Product Aldol Product Aldol_Complex->Product

Caption: Simplified catalytic cycle for the Cu(II)-Box aldol reaction.

Conclusion

The development of alternative reagents for the generation of sulfur-stabilized enolates has significantly expanded the synthetic chemist's toolbox. Mild base-mediated methods, particularly those employing magnesium salts, offer a practical and high-yielding alternative to traditional strong bases. Organocatalytic approaches, including those utilizing N-heterocyclic carbenes and chiral metal-ligand complexes, provide access to enantioenriched products under mild conditions. Furthermore, emerging reductive and electrochemical methods present novel strategies for generating these valuable intermediates.

The choice of reagent should be guided by the specific requirements of the synthesis, including the desired level of stereocontrol, functional group compatibility, and operational simplicity. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and in implementing these advanced synthetic methods in their own laboratories.

References

Safety Operating Guide

Proper Disposal of Ethyl (phenylthio)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl (phenylthio)acetate, ensuring operational safety and environmental responsibility.

Safety and Hazard Profile

Conflicting information exists regarding the hazard classification of this compound. While some sources may indicate minimal hazards[1], a conservative approach is recommended due to other data identifying it as a hazardous substance. According to available Safety Data Sheets (SDS), this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[2]. Furthermore, it is classified as toxic to aquatic life with long-lasting effects. Therefore, it is crucial to handle this compound as a hazardous chemical and to prevent its release into the environment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 143 - 145 °C (289.4 - 293 °F)[3]

Disposal Protocol

The proper disposal of this compound waste is critical to ensure laboratory safety and environmental compliance. The following step-by-step protocol should be followed.

Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Designated hazardous waste container (glass or polyethylene) with a secure screw cap.

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Waste Collection:

    • All operations involving the transfer of this compound waste must be conducted within a certified fume hood to minimize inhalation exposure.

    • Carefully transfer the liquid waste into a designated, properly labeled hazardous waste container. Avoid splashing.

    • Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.

  • Container Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution).

      • The associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Waste Storage:

    • Securely cap the waste container.

    • Store the container in a designated satellite accumulation area that is away from direct sunlight, heat sources, and incompatible chemicals.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.

    • If trained and equipped to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container (Glass or Polyethylene) fume_hood->collect_waste label_container Label Container with Hazardous Waste Tag collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No request_pickup Arrange for Disposal via Institutional EHS check_full->request_pickup Yes end End: Waste Disposed request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ethyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling Ethyl (phenylthio)acetate, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 7605-25-6

  • Molecular Formula: C10H12O2S

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound contains no substances considered hazardous at their given concentration, other sources classify it as harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant.[1][2] Therefore, a cautious approach to handling is essential. Thermal decomposition may also release irritating gases and vapors.[1]

Summary of Personal Protective Equipment (PPE) Recommendations:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and vapors that can cause serious eye irritation.[2][3]
Hand Protection Chemical resistant gloves (e.g., Butyl or Neoprene). Nitrile gloves are not recommended for similar acetate compounds due to poor compatibility.Prevents skin contact which can cause irritation.[2][3][4] Always inspect gloves before use and use proper removal technique.
Body Protection A fully-buttoned lab coat or chemical-resistant apron.Provides a barrier against accidental spills and splashes.[4][5]
Respiratory Protection Not typically required under normal use with adequate ventilation. If ventilation is insufficient or if aerosols are generated, a NIOSH-approved respirator is necessary.Protects against inhalation of vapors that may cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound from preparation to post-handling procedures.

1. Pre-Handling Preparation:

  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Eyewash stations and emergency showers must be readily accessible.[3]

  • PPE Inspection: Inspect all required PPE for integrity before use.

  • Spill Kit: Ensure a spill kit containing absorbent materials is readily available.

2. Handling Procedure:

  • Grounding: When transferring the substance, ensure all equipment is electrically grounded to prevent static discharge, which could be an ignition source.[6]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in vapors or mists.[6]

  • Heating: If heating is necessary, be aware that thermal decomposition can produce irritating vapors.[1] Use appropriate local exhaust ventilation.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][7]

3. Post-Handling Cleanup:

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste as they may retain product residue.

    • Dispose of contaminated packaging as unused product.[9]

  • Environmental Precautions:

    • Do not allow the chemical to enter drains, water courses, or the soil.[6]

    • In case of a spill, contain the spillage and collect it with an inert absorbent material.[6]

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with local, regional, and national regulations.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal a Review SDS b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Inspect & Don PPE b->c d Transfer in Fume Hood c->d e Perform Experiment d->e f Avoid Incompatibles e->f g Decontaminate Work Area e->g h Collect Waste g->h i Store Chemical Properly g->i j Dispose via Approved Vendor h->j

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (phenylthio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (phenylthio)acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.